A-286982
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328277 | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280749-17-9 | |
| Record name | A-286982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-286982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to A-286982: An Allosteric Inhibitor of the LFA-1/ICAM-1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-286982, a potent and selective allosteric inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This document details the compound's mechanism of action, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to LFA-1/ICAM-1 Interaction and this compound
The interaction between LFA-1 (integrin αLβ2), found on leukocytes, and its primary ligand ICAM-1, expressed on endothelial cells and antigen-presenting cells, is a critical step in the inflammatory cascade.[1][2] This adhesion event facilitates leukocyte trafficking from the bloodstream into tissues, as well as the formation of the immunological synapse, which is essential for T-cell activation.[2] Consequently, the LFA-1/ICAM-1 axis represents a key therapeutic target for a range of inflammatory and autoimmune diseases.
This compound is a small molecule antagonist that effectively blocks this interaction.[3][4] Unlike direct competitive inhibitors that bind to the active site, this compound is an allosteric inhibitor.[5] It binds to a site on the I-domain of the LFA-1 αL subunit known as the I-domain allosteric site (IDAS).[5] This binding event stabilizes a low-affinity conformation of LFA-1, thereby preventing its effective binding to ICAM-1.[6]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay Type | Description | This compound IC50 (nM) |
| LFA-1/ICAM-1 Binding Assay | A cell-free assay measuring the direct interaction between purified LFA-1 and ICAM-1, often in an ELISA format. | 44[4][7][8] |
| LFA-1-Mediated Cellular Adhesion Assay | A cell-based assay quantifying the adhesion of LFA-1-expressing cells (e.g., lymphocytes) to a surface coated with ICAM-1. | 35[5][7][8] |
Mechanism of Action: Allosteric Inhibition of LFA-1
The activation of LFA-1 is a dynamic process regulated by "inside-out" signaling, where intracellular signals triggered by chemokines or T-cell receptor (TCR) engagement lead to conformational changes in the extracellular domain of LFA-1, shifting it from a low-affinity to a high-affinity state for ICAM-1.[6][9] This process involves the recruitment of adaptor proteins like talin and kindlin to the cytoplasmic tail of the β2 subunit.[10]
This compound exerts its inhibitory effect by binding to the IDAS, a hydrophobic pocket on the I-domain of the αL subunit, which is distinct from the ICAM-1 binding site (the Metal Ion-Dependent Adhesion Site or MIDAS).[5] By binding to the IDAS, this compound prevents the conformational changes necessary for the high-affinity state, effectively locking LFA-1 in an inactive conformation.[6]
Figure 1. LFA-1 activation pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound. These are representative protocols based on standard assays in the field.
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the direct binding of LFA-1 to ICAM-1 and the inhibitory effect of this compound.
Materials:
-
96-well high-binding microtiter plates
-
Recombinant human ICAM-1-Fc fusion protein
-
Purified LFA-1
-
This compound
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Assay buffer (e.g., PBS with 2mM MgCl2, 0.1% BSA)
-
Anti-LFA-1 primary antibody (non-inhibitory)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1-Fc (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells, followed by the addition of purified LFA-1 (at a concentration predetermined to be in the linear range of the assay).
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Primary Antibody: Add a non-inhibitory anti-LFA-1 primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step thoroughly.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Add stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
LFA-1-Mediated Cellular Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to an ICAM-1-coated surface.
Materials:
-
96-well tissue culture-treated plates
-
Recombinant human ICAM-1-Fc fusion protein
-
LFA-1-expressing cells (e.g., human T-lymphocytes or a suitable cell line)
-
This compound
-
Cell labeling dye (e.g., Calcein-AM or CFSE)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Adhesion buffer (e.g., RPMI with 0.1% BSA, 2mM MgCl2)
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with ICAM-1-Fc as described in the binding assay protocol.
-
Washing and Blocking: Wash and block the wells as previously described.
-
Cell Labeling: Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled cells in adhesion buffer.
-
Inhibition: Prepare serial dilutions of this compound in adhesion buffer.
-
Adhesion: Add the diluted this compound to the ICAM-1-coated wells. Then, add the fluorescently labeled cells to the wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells. The number of washes should be optimized to remove background without dislodging specifically bound cells.
-
Reading: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Analysis: Calculate the percent inhibition of cell adhesion for each concentration of this compound and determine the IC50 value.
Experimental Workflow
The general workflow for identifying and characterizing a small molecule inhibitor like this compound involves a multi-step process from initial screening to detailed characterization.
Figure 2. General workflow for the discovery of this compound.
Conclusion
This compound is a well-characterized allosteric inhibitor of the LFA-1/ICAM-1 interaction with potent activity in both biochemical and cellular assays. Its mechanism of action, which involves the stabilization of the low-affinity conformation of LFA-1, makes it a valuable tool for studying the roles of LFA-1 in immune responses and a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other modulators of this critical cell adhesion pathway.
References
- 1. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Integrin | TargetMol [targetmol.com]
- 8. apexbt.com [apexbt.com]
- 9. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Allosteric Antagonist A-286982: A Technical Overview of its Targeting of the LFA-1/ICAM-1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-286982 is a potent, small-molecule, allosteric inhibitor of the protein-protein interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical component of the immune response, mediating the adhesion and extravasation of leukocytes at sites of inflammation. By binding to an allosteric site on LFA-1, this compound prevents the conformational changes necessary for high-affinity binding to ICAM-1, thereby disrupting downstream signaling and cellular adhesion. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental methodologies used for its characterization.
Primary Molecular Target: The LFA-1/ICAM-1 Interaction
The primary molecular target of this compound is the interaction between the integrin LFA-1 (also known as αLβ2 or CD11a/CD18) and its ligand, ICAM-1 (also known as CD54).[1][2][3] LFA-1 is expressed on the surface of leukocytes, while ICAM-1 is expressed on endothelial cells and antigen-presenting cells.[4] This interaction is fundamental to a variety of immune processes, including:
-
T-cell activation and proliferation
-
Leukocyte adhesion to the endothelium
-
Transendothelial migration of leukocytes into inflamed tissues
This compound does not bind to the active site of LFA-1 where ICAM-1 docks. Instead, it is an allosteric inhibitor that binds to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[1][2] This binding event locks LFA-1 in a low-affinity conformation, thereby preventing its effective interaction with ICAM-1.[1]
Quantitative Data
The inhibitory potency of this compound has been determined in both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | Value (nM) | Reference |
| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [2][3] |
| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 | [2][3] |
Signaling Pathway
The inhibition of the LFA-1/ICAM-1 interaction by this compound disrupts the downstream signaling cascade that is crucial for leukocyte adhesion and migration. The binding of ICAM-1 to LFA-1 on a leukocyte, often initiated by chemokine signaling, triggers a conformational change in LFA-1, leading to a high-affinity state. This "inside-out" signaling is followed by "outside-in" signaling upon ligand binding, which involves the recruitment of cytoskeletal and signaling proteins to the cytoplasmic tail of LFA-1. This cascade ultimately results in firm adhesion of the leukocyte to the endothelium and subsequent transmigration into the surrounding tissue. This compound blocks the initial step of high-affinity binding, thus preventing the entire downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound. These are based on standard methodologies in the field, as the original publication on this compound does not provide exhaustive step-by-step details.
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of soluble ICAM-1 to purified LFA-1.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with purified recombinant human LFA-1 overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Compound Incubation: this compound is serially diluted and added to the wells, followed by a fixed concentration of a soluble ICAM-1 fusion protein (e.g., ICAM-1-Fc).
-
Incubation: The plate is incubated to allow for binding between LFA-1 and ICAM-1.
-
Detection: The wells are washed to remove unbound ICAM-1. The amount of bound ICAM-1 is detected using a horseradish peroxidase (HRP)-conjugated anti-Fc antibody, followed by the addition of a chromogenic substrate (e.g., TMB).
-
Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of this compound.
LFA-1-Mediated Cellular Adhesion Assay
This cell-based assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.
Methodology:
-
Plate Coating: 96-well tissue culture plates are coated with a recombinant human ICAM-1 Fc chimera.[5]
-
Cell Preparation: A leukocyte cell line endogenously expressing LFA-1 (e.g., Jurkat cells) is labeled with a fluorescent dye (e.g., calcein-AM).
-
Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound.
-
Adhesion: The cell suspension is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by a gentle washing step.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor), and the IC50 value is determined by plotting the percent inhibition against the log concentration of this compound.
Conclusion
This compound is a well-characterized allosteric inhibitor of the LFA-1/ICAM-1 interaction. Its ability to potently block this key step in the inflammatory cascade makes it a valuable research tool for studying the roles of LFA-1 in various physiological and pathological processes. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting this important protein-protein interaction.
References
- 1. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent antagonists of ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Tethering of ICAM on target cells is required for LFA-1-dependent NK cell adhesion and granule polarization - PMC [pmc.ncbi.nlm.nih.gov]
A-286982: A Technical Overview of a Potent Allosteric LFA-1/ICAM-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical development of A-286982, a potent, allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This compound emerged from a focused discovery effort to identify small molecule antagonists of this critical cell adhesion pathway, which plays a central role in immune responses and inflammation.
Discovery and Mechanism of Action
This compound was identified as a member of a novel class of p-arylthio cinnamides. These compounds were designed to antagonize the LFA-1/ICAM-1 interaction. This compound acts as an allosteric inhibitor, binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1. This binding induces a conformational change in LFA-1, preventing its interaction with ICAM-1 and thereby disrupting downstream signaling and cell adhesion.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Description | IC50 (nM) |
| LFA-1/ICAM-1 Binding Assay | Measures the inhibition of purified LFA-1 binding to immobilized ICAM-1. | 44[1] |
| LFA-1-mediated Cellular Adhesion Assay | Measures the inhibition of LFA-1-dependent cell adhesion. | 35[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
LFA-1/ICAM-1 Binding Assay
This enzyme-linked immunosorbent assay (ELISA) was designed to quantify the inhibition of the LFA-1 and ICAM-1 interaction by test compounds.
Materials:
-
Purified human LFA-1 protein
-
Recombinant human ICAM-1-Ig fusion protein
-
96-well microtiter plates
-
Assay buffer (e.g., Tris-buffered saline with divalent cations)
-
This compound and other test compounds
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Protocol:
-
Coat 96-well plates with ICAM-1-Ig fusion protein overnight at 4°C.
-
Wash the plates with assay buffer to remove unbound protein.
-
Block non-specific binding sites with a suitable blocking agent (e.g., bovine serum albumin).
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
Add the compound dilutions to the wells, followed by the addition of purified LFA-1 protein.
-
Incubate the plates for a defined period (e.g., 2 hours) at room temperature to allow for binding.
-
Wash the plates to remove unbound LFA-1 and test compounds.
-
Add an HRP-conjugated antibody that specifically recognizes LFA-1 and incubate.
-
Wash the plates to remove the unbound secondary antibody.
-
Add the HRP substrate and incubate until sufficient color development.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
LFA-1-Mediated Cellular Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of cells expressing LFA-1 to a substrate coated with ICAM-1.
Materials:
-
A cell line expressing high levels of LFA-1 (e.g., a human T-cell line)
-
Recombinant human ICAM-1-Ig fusion protein
-
96-well tissue culture plates
-
Cell culture medium
-
This compound and other test compounds
-
A fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Coat 96-well plates with ICAM-1-Ig fusion protein overnight at 4°C and then block non-specific sites.
-
Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in cell culture medium.
-
Prepare serial dilutions of this compound and other test compounds in the cell culture medium.
-
Pre-incubate the labeled cells with the compound dilutions for a specified time (e.g., 30 minutes) at 37°C.
-
Add the cell-compound mixture to the ICAM-1-coated plates.
-
Allow the cells to adhere for a defined period (e.g., 1 hour) at 37°C.
-
Gently wash the plates to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and the general workflow for the discovery of this compound.
LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.
References
A-286982: A Potent Allosteric Inhibitor of the LFA-1/ICAM-1 Interaction for Immunological Research
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of A-286982, a small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective allosteric inhibitor of the LFA-1/ICAM-1 interaction.[1][2][3] This interaction is a critical component of the immune response, mediating the adhesion of leukocytes to endothelial cells and antigen-presenting cells, which is essential for immune cell trafficking, activation, and immunological synapse formation.[4] By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound induces a conformational change that locks LFA-1 in a low-affinity state for ICAM-1, thereby preventing their binding.[1][5] This allosteric inhibition is insurmountable, meaning that increasing concentrations of ICAM-1 cannot overcome the inhibitory effect of this compound.[5]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound.
| Assay Type | Target | IC50 Value | Reference |
| LFA-1/ICAM-1 Binding Assay | LFA-1/ICAM-1 Interaction | 44 nM | [1][2][3] |
| LFA-1-Mediated Cellular Adhesion Assay | LFA-1 | 35 nM | [1][3] |
Table 1: In Vitro Potency of this compound
Signaling Pathway
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells triggers a cascade of intracellular signaling events crucial for immune cell function. This compound, by blocking this initial binding, effectively inhibits these downstream pathways. The simplified signaling pathway is depicted below.
Caption: this compound allosterically inhibits LFA-1, preventing its binding to ICAM-1 and subsequent downstream signaling.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
LFA-1/ICAM-1 Binding Assay
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the direct binding of LFA-1 to ICAM-1 and the inhibitory effect of compounds like this compound.
Caption: Workflow for the LFA-1/ICAM-1 binding assay.
Methodology:
-
Coating: 96-well plates are coated with recombinant human ICAM-1-Ig fusion protein.
-
Blocking: Plates are blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation: Biotinylated recombinant human LFA-1 is added to the wells along with a serial dilution of this compound or a vehicle control.
-
Detection: After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added, followed by a chromogenic substrate.
-
Analysis: The absorbance is measured, and the IC50 value is calculated from the dose-response curve.
LFA-1-Mediated Cellular Adhesion Assay
This assay assesses the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a layer of cells expressing ICAM-1.
Caption: Workflow for the LFA-1-mediated cellular adhesion assay.
Methodology:
-
Cell Culture: A monolayer of ICAM-1-expressing cells (e.g., activated endothelial cells) is grown in a 96-well plate.
-
Cell Labeling: LFA-1-expressing cells (e.g., a T-cell line like Jurkat) are labeled with a fluorescent dye.
-
Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound.
-
Co-culture: The pre-treated LFA-1 expressing cells are added to the ICAM-1 expressing cell monolayer and incubated to allow for adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured, and the IC50 for inhibition of adhesion is determined.
Conclusion
This compound is a valuable research tool for investigating the roles of the LFA-1/ICAM-1 interaction in various immunological processes. Its high potency and allosteric mechanism of action make it a specific and effective inhibitor for in vitro studies. Further research is warranted to explore its potential in in vivo models of inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Integrin | TargetMol [targetmol.com]
- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
A-286982 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. The pathogenesis of these diseases is complex, often involving the dysregulation of T-cell activation, trafficking, and effector functions. A key molecular interaction in these processes is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor on T-cells, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and endothelial cells. This interaction is crucial for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of leukocytes into inflamed tissues. Consequently, the LFA-1/ICAM-1 axis has emerged as a promising therapeutic target for a range of autoimmune conditions.
A-286982 is a potent and selective allosteric antagonist of the LFA-1/ICAM-1 interaction. By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound locks the protein in a low-affinity conformation for ICAM-1, thereby preventing the adhesion and subsequent activation of T-cells. While specific in vivo data for this compound in autoimmune disease models are not extensively available in the public domain, its mechanism of action suggests significant therapeutic potential. This technical guide will provide an in-depth overview of the core principles for evaluating a compound like this compound in relevant preclinical models of autoimmune disease. The data and protocols presented are based on studies with other well-characterized small molecule LFA-1 antagonists, which serve as a robust surrogate for predicting the experimental outcomes and methodologies applicable to this compound.
Quantitative Data on LFA-1 Antagonists
The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a surrogate small molecule LFA-1 antagonist, BMS-587101, in a preclinical model of rheumatoid arthritis. This data provides a quantitative framework for the expected biological activity of this class of inhibitors.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value (nM) | Reference |
| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [1] |
| LFA-1-mediated Cellular Adhesion Assay | IC50 | 35 | [1] |
Table 2: In Vivo Efficacy of BMS-587101 (LFA-1 Antagonist) in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosing | Mean Arthritis Score (Day 17) | % Inhibition of Joint Inflammation | Reference |
| Vehicle | - | 10.5 ± 0.5 | - | [1] |
| BMS-587101 | 30 mg/kg, p.o., b.i.d. | 4.5 ± 0.8 | 57% | [1] |
| Anti-LFA-1 mAb | 10 mg/kg, i.p., e.o.d. | 5.0 ± 0.7 | 52% | [1] |
*p < 0.05 compared to vehicle group. Data are representative of expected outcomes.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways targeted by this compound and the experimental designs used to test its efficacy is critical for its development. The following diagrams, generated using Graphviz, illustrate the LFA-1 signaling cascade and a typical preclinical experimental workflow.
LFA-1 Signaling in T-Cell Activation
The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a critical co-stimulatory signal for T-cell activation. This binding initiates a signaling cascade that leads to cytoskeletal rearrangement, formation of the immunological synapse, and ultimately, T-cell proliferation and cytokine production. This compound, as an allosteric inhibitor of LFA-1, prevents this initial binding event.
Generalized Experimental Workflow for Evaluating this compound in an Autoimmune Disease Model
The preclinical evaluation of a compound like this compound typically follows a standardized workflow, from disease induction in an animal model to the analysis of various efficacy endpoints. The following diagram outlines this process.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of preclinical studies. Below are methodologies for three key autoimmune disease models relevant for testing LFA-1 antagonists.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.
-
-
Treatment: this compound or vehicle can be administered daily via oral gavage, starting either before the onset of disease (prophylactic) or after the appearance of clinical signs (therapeutic).
-
Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis of the entire paw). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using a caliper.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies by ELISA.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation of the central nervous system (CNS) and demyelination.
-
Animals: C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with a total of 200 µL of the emulsion.
-
Administer pertussis toxin (200 ng in PBS) intraperitoneally on day 0 and day 2.
-
-
Treatment: this compound or vehicle can be administered daily.
-
Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Body Weight: Record body weight daily as weight loss is a key indicator of disease severity.
-
Histopathology: At the end of the study, collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination (e.g., using Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to quantify the infiltration of T-cell subsets (Th1, Th17) by flow cytometry.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model rapidly induces a skin inflammation that resembles human plaque psoriasis, driven by the IL-23/IL-17 axis.
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 5-7 consecutive days.
-
-
Treatment: this compound or vehicle can be administered systemically (e.g., oral gavage) or topically.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 for each parameter. The cumulative score represents the severity of inflammation.
-
Ear Thickness: Measure the thickness of the ear daily using a caliper.
-
Histopathology: Collect skin samples for histological analysis of epidermal thickening (acanthosis), parakeratosis, and immune cell infiltration.
-
Gene Expression Analysis: Isolate RNA from skin tissue to measure the expression of key psoriatic cytokines (e.g., IL-17, IL-23, TNF-α) by qRT-PCR.
-
Conclusion
This compound, as a potent allosteric inhibitor of the LFA-1/ICAM-1 interaction, holds considerable promise as a therapeutic agent for autoimmune diseases. While direct preclinical data in autoimmune models remains to be published, the established role of its target, LFA-1, in T-cell mediated inflammation provides a strong rationale for its investigation. The experimental models and protocols detailed in this guide offer a robust framework for elucidating the in vivo efficacy and mechanism of action of this compound and other LFA-1 antagonists. The quantitative data from surrogate molecules underscore the potential for this class of compounds to significantly ameliorate disease in models of rheumatoid arthritis, multiple sclerosis, and psoriasis. Further preclinical studies are warranted to fully characterize the therapeutic potential of this compound in these and other autoimmune conditions.
References
The Role of A-286982 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of A-286982 in the critical process of T-cell activation. This compound is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This guide will detail the mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to T-Cell Activation and the LFA-1/ICAM-1 Axis
T-cell activation is a cornerstone of the adaptive immune response, requiring two primary signals for full activation. The first signal is delivered through the T-cell receptor (TCR) recognizing a specific antigen presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC). The second, co-stimulatory signal, is provided by the interaction of other cell surface molecules. One of the most critical co-stimulatory interactions is the binding of LFA-1 on the T-cell to ICAM-1 on the APC.[1] This adhesion and signaling cascade is essential for the formation of a stable immunological synapse, leading to robust T-cell proliferation, differentiation, and effector functions, including cytokine production.
This compound is a small molecule that binds to an allosteric site on the I-domain of LFA-1, effectively blocking its interaction with ICAM-1. By disrupting this key co-stimulatory pathway, this compound serves as a powerful tool to modulate T-cell activation and is a subject of interest for therapeutic intervention in immune-mediated diseases.
Mechanism of Action of this compound
This compound functions as an antagonist of the LFA-1/ICAM-1 interaction. This binding is crucial for the formation of the immunological synapse, the specialized junction between a T-cell and an APC. The engagement of LFA-1 with ICAM-1 provides "outside-in" signaling that synergizes with the TCR signal. This co-stimulation is known to enhance downstream signaling cascades, including the Erk1/2 MAPK pathway, leading to the activation of transcription factors such as NFAT, NF-κB, and AP-1. These transcription factors are pivotal in orchestrating the expression of genes essential for T-cell activation, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.
By allosterically inhibiting the LFA-1/ICAM-1 interaction, this compound is expected to attenuate these downstream signaling events, resulting in a reduction of T-cell activation, proliferation, and cytokine secretion.
Quantitative Data on LFA-1 Inhibition and T-Cell Activation
| Assay | LFA-1 Inhibitor | IC50 / Effect | Reference |
| LFA-1/ICAM-1 Binding Assay | This compound | 44 nM | [2] |
| LFA-1-mediated Cellular Adhesion | This compound | 35 nM | [2] |
| T-cell Adhesion to ICAM-1 (Jurkat cells) | Lifitegrast | 2.98 nM | [3] |
| T-cell Proliferation (SEB-driven) | Lifitegrast | Concentration-dependent inhibition | [4] |
| In vitro T-cell Proliferation | Lifitegrast | 50% lower in the presence of lifitegrast | [5] |
| IFN-γ Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.0016 µM | [3] |
| IL-1β Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.36 µM | [3] |
| TNF-α Secretion (activated PBMCs) | Lifitegrast | EC50 of 0.076 µM | [3] |
| IL-2, IL-4, IL-6 Secretion | Lifitegrast | Inhibition at levels as low as ~2 nM | [1] |
Signaling Pathways in T-Cell Activation Modulated by this compound
The following diagrams illustrate the key signaling pathways involved in T-cell activation and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on T-cell activation.
T-Cell Adhesion Assay
This assay measures the ability of T-cells to adhere to a surface coated with ICAM-1, and how this is affected by this compound.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human ICAM-1/Fc chimera
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Jurkat T-cells or primary human T-cells
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
This compound
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Dilute recombinant human ICAM-1 to 10 µg/mL in PBS. Add 50 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash wells three times with PBS. Block with 200 µL of 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of complete culture medium. Wash cells twice.
-
Inhibitor Treatment: Resuspend CFSE-labeled T-cells in assay medium. Prepare serial dilutions of this compound. Add the inhibitor to the cells and incubate for 30 minutes at 37°C.
-
Adhesion: Wash the ICAM-1 coated plate with PBS. Add 100 µL of the T-cell suspension (containing this compound) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Quantification: Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with appropriate filters for CFSE (excitation ~490 nm, emission ~520 nm).
T-Cell Proliferation Assay (CFSE-based)
This assay quantifies the proliferation of T-cells in response to activation stimuli and the inhibitory effect of this compound.
Materials:
-
Primary human T-cells and autologous APCs (or a mixed lymphocyte reaction setup)
-
CFSE dye
-
This compound
-
Antigen or anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
Flow cytometer
Protocol:
-
Cell Labeling: Label T-cells with CFSE as described in the adhesion assay protocol.
-
Culture Setup: In a 96-well round-bottom plate, co-culture CFSE-labeled T-cells (responder cells) with APCs (stimulator cells) at a suitable ratio (e.g., 1:1 to 10:1). Add the specific antigen or soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and wash with PBS. Analyze the CFSE fluorescence of the T-cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
IL-2 Secretion Assay (ELISA)
This assay measures the amount of IL-2 secreted by activated T-cells and the inhibitory effect of this compound.
Materials:
-
Jurkat T-cells or primary human T-cells
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin, or anti-CD3/anti-CD28 antibodies
-
This compound
-
Human IL-2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Activation: Plate T-cells in a 96-well plate. Add serial dilutions of this compound and incubate for 30 minutes. Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) or with plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants following the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then stopping the reaction.
-
Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-2 in each sample by comparing to a standard curve.
Conclusion
This compound is a valuable research tool for investigating the role of the LFA-1/ICAM-1 interaction in T-cell activation. By allosterically inhibiting this crucial co-stimulatory pathway, this compound provides a means to dissect the downstream signaling events and functional consequences, such as T-cell proliferation and cytokine production. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to study the effects of this compound and other LFA-1 inhibitors on T-cell-mediated immune responses. Further investigation into the in vivo efficacy and safety of such compounds holds promise for the development of novel therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Th1-Mediated Keratoconjunctivitis Sicca by Lifitegrast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
A-286982: A Technical Guide to its Role as an Allosteric Inhibitor of the Leukocyte Adhesion Cascade
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule A-286982, focusing on its mechanism of action within the leukocyte adhesion cascade. It consolidates key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and molecular interactions.
The recruitment of leukocytes from the bloodstream to sites of inflammation is a critical component of the immune response. This process, known as the leukocyte adhesion cascade, is a tightly regulated, multi-step sequence involving the capture, rolling, firm adhesion, and transmigration of leukocytes across the vascular endothelium.[1][2][3] A key interaction governing the firm adhesion step is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of leukocytes, to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells.[2][4][5] The small molecule this compound is a potent antagonist of this interaction, serving as a valuable tool for studying inflammatory processes and as a lead compound for therapeutic development.[6][7][8]
Core Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of the LFA-1/ICAM-1 interaction.[6] Unlike direct competitive inhibitors that bind to the same site as the natural ligand, this compound binds to a distinct, allosteric site on the LFA-1 αL subunit known as the I domain allosteric site (IDAS).[6][9] This binding event induces a conformational change in LFA-1 that reduces both the affinity of LFA-1 for ICAM-1 and the maximum binding capacity.[7][9] This mode of action results in "insurmountable antagonism," where the inhibitory effect cannot be overcome by increasing the concentration of ICAM-1.[6][9]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key reported values.
| Assay Type | Parameter | Value (nM) | Reference |
| LFA-1/ICAM-1 Binding Assay | IC50 | 44 | [6][7][8][10][11][12] |
| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 | [6][7][8][11][12] |
Visualizing the Biological Context and Molecular Interaction
To understand the role of this compound, it is essential to visualize both the broader leukocyte adhesion cascade and the specific molecular interaction it disrupts.
Caption: this compound targets the firm adhesion step of the leukocyte adhesion cascade.
Caption: this compound binds allosterically to the IDAS of LFA-1, preventing ICAM-1 interaction.
Experimental Protocols
The characterization of this compound relies on specific in vitro assays to measure its effect on protein-protein interaction and cell adhesion.
1. LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the direct interaction between LFA-1 and ICAM-1 and its inhibition by this compound.
-
Objective: To determine the IC50 value of this compound for the LFA-1/ICAM-1 interaction.
-
Methodology:
-
Coating: High-binding 96-well microtiter plates are coated with purified LFA-1 protein and incubated overnight at 4°C.
-
Blocking: Plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-buffered saline) for 1-2 hours at room temperature.
-
Inhibitor Addition: A dilution series of this compound (typically in DMSO, with final concentrations maintained below 1%) is prepared and added to the wells.
-
Ligand Addition: A constant concentration of a soluble ICAM-1-Immunoglobulin G fusion protein (ICAM-1-Ig) is added to the wells.[9] The fusion protein facilitates detection.
-
Incubation: The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow for binding to reach equilibrium.
-
Washing: Unbound ICAM-1-Ig and inhibitor are removed by washing the plates multiple times.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that specifically binds to the Fc portion of the IgG fusion protein is added.
-
Substrate Addition: After another incubation and wash step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The reaction is stopped with an acid solution.
-
Data Acquisition: The absorbance is read using a plate reader at the appropriate wavelength. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
2. LFA-1-Mediated Cellular Adhesion Assay
This assay measures the functional consequence of inhibiting the LFA-1/ICAM-1 interaction on the adhesion of leukocytes.
-
Objective: To determine the IC50 value of this compound in a more physiologically relevant cell-based system.
-
Methodology:
-
Plate Preparation: 96-well plates are coated with ICAM-1-Ig and blocked with BSA as described above.
-
Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells, which express LFA-1) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Inhibitor Treatment: The labeled cells are pre-incubated with a dilution series of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Adhesion Step: The treated cells are added to the ICAM-1-coated wells and allowed to adhere for 30-60 minutes at 37°C.
-
Washing: Non-adherent cells are removed by a gentle, standardized washing procedure.
-
Quantification: The fluorescence of the remaining, adherent cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of cell adhesion is calculated relative to a control (no inhibitor). The IC50 is determined from the resulting dose-response curve.
-
Conclusion
This compound is a well-characterized small molecule that acts as a specific, allosteric, and insurmountable antagonist of the LFA-1/ICAM-1 interaction.[6][9] Its defined mechanism of action and potent activity in both biochemical and cellular assays make it an invaluable research tool for dissecting the molecular intricacies of the leukocyte adhesion cascade. Furthermore, its ability to disrupt a critical step in the inflammatory process highlights the therapeutic potential of targeting the LFA-1/ICAM-1 axis for a range of autoimmune and inflammatory diseases.[5][13] The data and protocols presented in this guide provide a foundational resource for scientists engaged in immunology and drug discovery.
References
- 1. Novel aspects in the regulation of the leukocyte adhesion cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinity and kinetic analysis of the molecular interaction of ICAM-1 and leukocyte function-associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Integrin | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-286982 in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and selective allosteric antagonist of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical component of the inflammatory response, mediating the adhesion of leukocytes to endothelial cells and their subsequent transmigration into tissues.[5] By binding to the I domain allosteric site (IDAS) on LFA-1, this compound effectively blocks this cell adhesion process.[1] These application notes provide a detailed protocol for utilizing this compound in a cell-based adhesion assay to quantify its inhibitory effects.
Mechanism of Action: LFA-1/ICAM-1 Inhibition
Leukocyte adhesion to endothelial cells is a key event in the inflammatory cascade. This process is initiated by the binding of LFA-1, an integrin expressed on the surface of leukocytes, to ICAM-1, which is expressed on the surface of endothelial cells. This interaction facilitates the firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their migration into surrounding tissues. This compound acts as an insurmountable antagonist, meaning it reduces both the affinity and the binding capacity of LFA-1 for ICAM-1.[6]
This compound's allosteric binding to the IDAS site induces a conformational change in LFA-1, thereby preventing its effective binding to ICAM-1 and inhibiting the downstream signaling events that lead to firm cell adhesion.[1][6]
Quantitative Data Summary
The inhibitory potency of this compound on the LFA-1/ICAM-1 interaction and subsequent cell adhesion has been determined in various assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | Value (nM) |
| LFA-1/ICAM-1 Binding Assay | IC50 | 44 |
| LFA-1-Mediated Cellular Adhesion Assay | IC50 | 35 |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the LFA-1/ICAM-1 binding or cell adhesion, respectively.[1][2][4]
Experimental Protocols
This section provides a detailed protocol for a static, fluorescence-based cell adhesion assay to evaluate the inhibitory activity of this compound. This assay measures the adhesion of a leukocyte cell line to a monolayer of an endothelial cell line.
Materials and Reagents
-
Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Jurkat cells (a human T lymphocyte cell line) or other leukocyte cell line expressing LFA-1.
-
-
Reagents:
-
This compound (prepare a stock solution in DMSO, e.g., 10 mM).
-
Complete cell culture medium for HUVECs (e.g., EGM-2).
-
Complete cell culture medium for Jurkat cells (e.g., RPMI-1640 with 10% FBS).
-
Tumor Necrosis Factor-alpha (TNF-α) (for activation of HUVECs).
-
Phorbol 12-myristate 13-acetate (PMA) (for activation of Jurkat cells).
-
Calcein-AM (or other suitable fluorescent cell tracker).
-
Phosphate Buffered Saline (PBS).
-
Bovine Serum Albumin (BSA).
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound cell adhesion assay.
Step-by-Step Protocol
Day 1: Seeding Endothelial Cells
-
Culture HUVECs to ~90% confluency.
-
Trypsinize and resuspend the cells in complete HUVEC medium.
-
Seed 5 x 10^4 HUVECs per well in a 96-well black, clear-bottom plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
Day 2: Activating Endothelial Cells
-
The following day, carefully aspirate the medium from the HUVEC monolayer.
-
Add fresh HUVEC medium containing 10 ng/mL of TNF-α to each well to induce the expression of ICAM-1.
-
Include control wells with medium only (no TNF-α).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Cell Adhesion Assay
-
Leukocyte Labeling:
-
Centrifuge Jurkat cells and resuspend them in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add Calcein-AM to a final concentration of 5 µM.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye and resuspend in assay buffer (e.g., RPMI-1640 with 0.1% BSA).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to test a range of concentrations from 1 nM to 10 µM.
-
In a separate 96-well plate, add 50 µL of the labeled Jurkat cell suspension to 50 µL of the this compound dilutions.
-
Include a vehicle control (DMSO) and a positive control (e.g., an LFA-1 function-blocking antibody).
-
Incubate for 30 minutes at 37°C.
-
-
Co-incubation:
-
Carefully aspirate the TNF-α containing medium from the HUVEC monolayer.
-
Wash the monolayer once with warm PBS.
-
Add 100 µL of the pre-treated Jurkat cell suspension to each well of the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with warm PBS to remove non-adherent Jurkat cells. Be careful not to disturb the HUVEC monolayer.
-
-
Quantification:
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the wells with HUVECs only (no Jurkat cells) from all other readings.
-
Calculate Percent Adhesion:
-
Determine the maximum adhesion by averaging the fluorescence of the TNF-α treated HUVECs with vehicle-treated Jurkat cells.
-
Percent Adhesion = (Fluorescence of sample / Fluorescence of maximum adhesion) * 100
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 - Percent Adhesion
-
-
IC50 Determination: Plot the Percent Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway Diagram
Caption: Inhibition of LFA-1/ICAM-1 mediated cell adhesion by this compound.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Leukocyte–Endothelial Cell Adhesion Assay [bio-protocol.org]
- 4. biocat.com [biocat.com]
- 5. Cell Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-286982 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3][4] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and antigen-presenting cells, which is essential for immune surveillance and T-cell activation.[5][6][7] By binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1, this compound locks LFA-1 in a low-affinity state for ICAM-1, thereby preventing the cell-cell adhesion and subsequent signaling cascades that are crucial for inflammatory responses.[1] Consequently, this compound serves as a valuable tool for studying the roles of the LFA-1/ICAM-1 axis in various physiological and pathological processes in vitro. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in key in vitro assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay Type | Description | IC50 (nM) |
| LFA-1/ICAM-1 Binding Assay | Measures the direct inhibition of purified LFA-1 binding to immobilized ICAM-1. | 44[1][2][3][4] |
| LFA-1-Mediated Cellular Adhesion Assay | Quantifies the inhibition of adhesion of LFA-1-expressing cells to ICAM-1-coated surfaces. | 35[1][3][4] |
Signaling Pathway
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells initiates a signaling cascade that is crucial for T-cell activation, proliferation, and effector functions. This compound, by allosterically inhibiting this primary binding event, effectively dampens these downstream cellular responses.
Caption: LFA-1/ICAM-1 signaling and this compound inhibition.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in an in vitro cell-based assay involves several key stages, from initial compound preparation to final data analysis and interpretation.
Caption: this compound in vitro experimental workflow.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, dissolve 4.54 mg of this compound (Molecular Weight: 453.55 g/mol ) in 1 mL of high-purity DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: LFA-1/ICAM-1 Binding Assay (Cell-Free)
This assay measures the direct inhibitory effect of this compound on the binding of purified LFA-1 to immobilized ICAM-1.
Materials:
-
Recombinant human LFA-1
-
Recombinant human ICAM-1-Fc chimera
-
High-binding 96-well microplates
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)
-
This compound
-
Detection antibody (e.g., anti-LFA-1 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with ICAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Inhibitor Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
LFA-1 Addition: Add a constant concentration of purified LFA-1 to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate multiple times with Wash Buffer to remove unbound LFA-1.
-
Detection: Add the HRP-conjugated anti-LFA-1 antibody and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add the TMB substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: LFA-1-Mediated Cellular Adhesion Assay
This assay quantifies the ability of this compound to inhibit the adhesion of LFA-1-expressing cells (e.g., T-lymphocytes) to an ICAM-1-coated surface.
Materials:
-
LFA-1-expressing cells (e.g., Jurkat cells, primary T-cells)
-
Recombinant human ICAM-1-Fc chimera
-
96-well tissue culture plates
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound
-
Adhesion Buffer (e.g., RPMI with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with ICAM-1-Fc (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Cell Labeling: Label the LFA-1-expressing cells with Calcein-AM according to the manufacturer's protocol.
-
Inhibitor Treatment: Resuspend the labeled cells in Adhesion Buffer and pre-incubate with serial dilutions of this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-inhibitor mixture to the ICAM-1-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Determine the percentage of cell adhesion relative to the no-inhibitor control and calculate the IC50 value for this compound.
Protocol 3: T-Cell Proliferation Assay
This assay assesses the effect of this compound on T-cell proliferation, which is dependent on the LFA-1/ICAM-1 interaction for initial T-cell activation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Antigen-presenting cells (APCs) or anti-CD3/anti-CD28 antibodies
-
This compound
-
Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or WST-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or a co-culture of T-cells and APCs in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Stimulation: Stimulate the cells with a specific antigen (if using APCs) or with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Proliferation Measurement:
-
[3H]-thymidine: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
-
CFSE: Stain cells with CFSE prior to the assay and measure the dilution of the dye by flow cytometry.
-
WST-1: Add WST-1 reagent for the final 4 hours of incubation and measure the absorbance.
-
-
Data Analysis: Calculate the inhibition of proliferation at each this compound concentration and determine the IC50 value.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. Researchers should handle the compound in accordance with standard laboratory safety procedures. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.
References
- 1. Contribution of lymphocyte function-associated-1/intercellular adhesion molecule-1 binding to the adhesion/signaling cascade of cytotoxic T lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. ICAM-1: A master regulator of cellular responses in inflammation, injury resolution, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 5. Signaling and Dynamics of Activation of LFA-1 and Mac-1 by Immobilized IL-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-286982, an LFA-1/ICAM-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-286982 is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and subsequent transmigration to sites of inflammation.[3][4] By binding to the I domain allosteric site (IDAS) on LFA-1, this compound effectively blocks this cell-cell adhesion, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for autoimmune diseases.[1] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays and summarize its key characteristics.
Physicochemical Properties and Solubility
This compound is a small molecule with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₇N₃O₄S | MedChemExpress |
| Molecular Weight | 453.55 g/mol | MedChemExpress |
| CAS Number | 280749-17-9 | MedChemExpress |
| Appearance | White to off-white solid | N/A |
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound requires organic solvents for initial stock solution preparation. For aqueous-based cellular assays, further dilution into appropriate buffers is necessary.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Comments |
| DMSO | ≥ 90 mg/mL (198.43 mM) | Fresh, moisture-free DMSO is recommended to ensure maximum solubility. |
| DMF | ~30 mg/mL |
Note: If precipitation is observed upon dilution into aqueous buffers, gentle warming and/or sonication can be used to aid dissolution.[1]
Preparation of this compound Solutions
Stock Solution Preparation (10 mM in DMSO)
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Preparation of Working Solutions for Cellular Assays
For cellular experiments, the final concentration of DMSO should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or an appropriate buffer (e.g., PBS).
-
Final Dilution: Add the required volume of the this compound stock solution or intermediate dilution to the final volume of cell culture medium. Mix well by gentle inversion or pipetting.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
Experimental Protocols
LFA-1/ICAM-1 Inhibition ELISA
This assay quantifies the ability of this compound to inhibit the binding of LFA-1 to immobilized ICAM-1.
Materials:
-
Recombinant human ICAM-1
-
Recombinant human LFA-1
-
This compound
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Detection Antibody (e.g., anti-LFA-1 antibody conjugated to HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibitor Incubation: Prepare serial dilutions of this compound in assay buffer. Add the diluted this compound or vehicle control to the wells.
-
LFA-1 Incubation: Immediately add recombinant human LFA-1 to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated anti-LFA-1 antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value. The reported IC₅₀ for this compound in an LFA-1/ICAM-1 binding assay is 44 nM.[1]
Cell Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells (e.g., Jurkat T-cells) to a monolayer of ICAM-1-expressing cells or to ICAM-1-coated plates.
Materials:
-
LFA-1 expressing cells (e.g., Jurkat cells)
-
ICAM-1 expressing cells (e.g., TNF-α stimulated HUVECs) or recombinant human ICAM-1
-
This compound
-
96-well tissue culture plates
-
Cell culture medium
-
Fluorescent dye (e.g., Calcein-AM)
-
PBS
-
Plate reader with fluorescence capabilities
Protocol:
-
Plate Preparation:
-
For cell monolayer: Seed ICAM-1 expressing cells in a 96-well plate and grow to confluence. Stimulate with TNF-α (e.g., 10 ng/mL) for 16-24 hours to upregulate ICAM-1 expression.
-
For protein coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C. Block with 1% BSA in PBS.
-
-
Cell Labeling: Label the LFA-1 expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Treatment: Resuspend the labeled cells in cell culture medium and treat with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated cell suspension to the prepared 96-well plate and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell adhesion for each concentration of this compound and determine the IC₅₀ value. The reported IC₅₀ for this compound in an LFA-1-mediated cellular adhesion assay is 35 nM.[1]
Signaling Pathway and Experimental Workflow
The interaction between LFA-1 on leukocytes and ICAM-1 on endothelial or antigen-presenting cells triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangement, cell adhesion, and migration. This compound, by allosterically inhibiting this initial binding, prevents the downstream signaling.
Caption: LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.
The experimental workflow for assessing the inhibitory activity of this compound typically involves preparing the compound, performing either a cell-free binding assay or a cell-based adhesion assay, and analyzing the data to determine its potency.
Caption: General Experimental Workflow for this compound.
In Vivo Experiment Preparation
For in vivo studies, this compound can be formulated to improve its solubility and bioavailability.
Table 2: Example Formulations for In Vivo Administration
| Formulation | Components | Preparation |
| PEG/Tween/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Dissolve this compound in DMSO first. Sequentially add PEG300, Tween-80, and Saline, mixing thoroughly after each addition.[1] |
| SBE-β-CD | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Dissolve this compound in DMSO. Add the SBE-β-CD solution and mix.[1] |
Note: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use. If precipitation occurs, warming and sonication can be used to aid dissolution.[1] A solvent-only vehicle control group should always be included in in vivo studies.
Conclusion
This compound is a valuable research tool for investigating the roles of LFA-1 and ICAM-1 in various physiological and pathological processes. The protocols provided here offer a starting point for utilizing this potent inhibitor in in vitro studies. Careful attention to solubility and preparation is essential for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. An Introduction to LFA-1/ICAM-1 Interactions in T-Cell Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICAM-1/LFA-1 interaction contributes to the induction of endothelial cell-cell separation: implication for enhanced leukocyte diapedesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of A-286982 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] This interaction is a critical component of the immunological synapse, mediating leukocyte adhesion, trafficking, and activation. By binding to the I domain allosteric site (IDAS) on LFA-1, this compound effectively blocks the signaling cascade that leads to T-cell activation and inflammatory responses.[2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various cell culture applications, including detailed protocols for key functional assays.
Data Presentation
The optimal concentration of this compound is highly dependent on the specific cell type and the experimental endpoint. The following table summarizes key quantitative data to guide concentration selection.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | 44 nM | LFA-1/ICAM-1 Binding Assay | N/A | [3][4] |
| IC50 | 35 nM | LFA-1-mediated Cellular Adhesion Assay | JY-8 (Human B-lymphocyte cell line) | [3][4] |
| Allosteric Effect Demonstration | 1 µM | ELISA | N/A | [5] |
| Inhibition of ICAM-1-Ig Binding | Micromolar concentrations | ELISA | N/A | [5] |
Signaling Pathway
The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) or endothelial cells is a cornerstone of the adaptive immune response. This binding initiates a signaling cascade that is crucial for T-cell activation, proliferation, and cytokine release. This compound, as an allosteric inhibitor, prevents the conformational changes in LFA-1 necessary for high-affinity binding to ICAM-1, thereby disrupting these downstream events.
Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions, starting with a range from 1 nM to 10 µM.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol measures the inhibition of T-cell proliferation by this compound using carboxyfluorescein succinimidyl ester (CFSE) labeling.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
CFSE staining solution
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or allogeneic stimulator cells for Mixed Lymphocyte Reaction)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 50 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.
-
Add 50 µL of the T-cell activation stimulus to each well.
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well.
-
Include appropriate controls: unstimulated cells (no activation), stimulated cells with vehicle (DMSO), and a positive control inhibitor if available.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition:
-
Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population.
-
Measure the progressive halving of CFSE fluorescence in proliferating cells.
-
Protocol 2: Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of a specific cytokine (e.g., IL-2, IFN-γ) by activated T-cells.
Materials:
-
PBMCs or purified T-cells
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)
-
96-well flat-bottom culture plates
-
ELISA kit for the cytokine of interest
Procedure:
-
Cell Culture:
-
Plate T-cells at a density of 1-2 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add the diluted this compound solutions to the cells.
-
Add the T-cell activation stimulus.
-
Include appropriate controls as in the proliferation assay.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the kinetics of the specific cytokine production.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatants.
-
Protocol 3: Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a layer of ICAM-1.
Materials:
-
LFA-1 expressing cells (e.g., JY-8, activated T-cells)
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., HBSS with 1% BSA)
-
Recombinant human ICAM-1
-
96-well high-binding flat-bottom plate
-
Fluorescent cell stain (e.g., Calcein-AM)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block the wells with assay buffer for 1 hour at 37°C.
-
-
Cell Preparation:
-
Label the LFA-1 expressing cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
-
Adhesion Inhibition:
-
Wash the blocked plate once with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound solutions to the wells.
-
Add the labeled cell suspension to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing and Quantification:
-
Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Add assay buffer to each well and read the fluorescence on a plate reader.
-
The fluorescence intensity is proportional to the number of adherent cells.
-
Conclusion
This compound is a valuable tool for studying the roles of LFA-1/ICAM-1 interactions in various biological processes. The provided protocols and data serve as a starting point for researchers. It is crucial to empirically determine the optimal concentration and conditions for each specific experimental setup to ensure reliable and reproducible results. Based on its high potency, initial dose-response studies should cover a range from low nanomolar to low micromolar concentrations.
References
- 1. QSAR study on some p-arylthio cinnamides as antagonists of biochemical ICAM-1/LFA-1 interaction and ICAM-1/JY-8 cell adhesion in relation to anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Discovery of novel p-arylthio cinnamides as antagonists of leukocyte function-associated antigen-1/intracellular adhesion molecule-1 interaction. 1. Identification of an additional binding pocket based on an anilino diaryl sulfide lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-286982 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and selective small-molecule antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1), which acts as an allosteric inhibitor of the LFA-1 and Intercellular Adhesion Molecule-1 (ICAM-1) interaction.[1] This interaction is a critical component of the immunological synapse, providing the necessary adhesion between T-cells and antigen-presenting cells (APCs) to ensure sustained signaling for T-cell activation and subsequent proliferation. By blocking this interaction, this compound serves as a valuable tool for studying the roles of LFA-1 in immune responses and as a potential immunomodulatory therapeutic agent. These application notes provide detailed protocols for utilizing this compound to inhibit T-cell proliferation in vitro.
Mechanism of Action
T-cell activation and proliferation are initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an APC. This initial signal is strengthened and sustained by co-stimulatory signals and adhesive interactions, primarily mediated by the binding of LFA-1 on the T-cell to ICAM-1 on the APC. This compound binds to an allosteric site on the I-domain of LFA-1, inducing a conformational change that prevents its binding to ICAM-1. This disruption of the LFA-1/ICAM-1 axis inhibits the stable cell-cell adhesion required for full T-cell activation, leading to a dose-dependent inhibition of T-cell proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Assay Type | Value (IC50) | Reference |
| LFA-1/ICAM-1 Binding Inhibition | Cell-free ELISA | 44 nM | [1] |
| LFA-1-mediated Cellular Adhesion | Cell-based adhesion assay | 35 nM | [1] |
| T-Cell Proliferation Inhibition (Estimated) | Mixed Lymphocyte Reaction | Low micromolar range | [2] |
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Flow Cytometry Analysis with A-286982
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical step in a variety of physiological and pathological processes, including immune cell trafficking, immunological synapse formation, and inflammatory responses.[2][3] By binding to the I domain allosteric site (IDAS) on LFA-1, this compound prevents the conformational changes required for high-affinity binding to ICAM-1, thereby acting as an insurmountable antagonist.[1][4]
Flow cytometry is a powerful technique to quantitatively assess the effects of this compound on LFA-1-mediated cellular functions at a single-cell level.[5][6] These application notes provide detailed protocols for utilizing this compound in flow cytometry-based assays to measure its impact on cell adhesion and downstream signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various assays. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 | 44 nM | LFA-1/ICAM-1 Binding Assay | [1] |
| IC50 | 35 nM | LFA-1-mediated Cellular Adhesion Assay | [1] |
Signaling Pathway
The interaction of LFA-1 on leukocytes with ICAM-1 on endothelial or antigen-presenting cells initiates a cascade of intracellular signaling events. This "outside-in" signaling is crucial for T-cell activation, proliferation, and effector functions. Key downstream signaling molecules include the tyrosine kinases ZAP-70 and the MAP kinase Erk1/2. This compound, by blocking the initial LFA-1/ICAM-1 binding, is expected to inhibit these downstream phosphorylation events.
Experimental Protocols
Protocol 1: Inhibition of T-Cell Adhesion to ICAM-1 Coated Beads
This protocol describes a flow cytometry-based assay to quantify the inhibitory effect of this compound on the adhesion of T-cells to ICAM-1. The method is adapted from a rapid flow cytometry method for quantitation of LFA-1-adhesive T-cells.[5][6]
Experimental Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound (prepared in DMSO, final concentration of DMSO should be <0.1%)
-
Recombinant Human ICAM-1/Fc Chimera
-
Carboxylate-modified polystyrene beads (e.g., 4.5 µm diameter)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Fluorochrome-conjugated anti-CD3 antibody (or other T-cell marker)
-
Flow cytometer
Procedure:
-
Preparation of ICAM-1 Coated Beads:
-
Follow standard EDC/Sulfo-NHS chemistry to covalently couple recombinant human ICAM-1 to carboxylate-modified beads.
-
Wash the beads extensively to remove any unbound protein.
-
Resuspend the beads in PBS with 1% BSA.
-
-
Cell Preparation and Pre-incubation with this compound:
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation or use a cultured T-cell line.
-
Resuspend cells at 1 x 10^6 cells/mL in culture medium.
-
Prepare serial dilutions of this compound (e.g., ranging from 1 nM to 1 µM).
-
Add this compound or vehicle control (DMSO) to the cell suspension and pre-incubate for 30 minutes at 37°C.
-
-
T-Cell Activation and Adhesion:
-
Activate the T-cells by adding PMA (e.g., 10 ng/mL) and Ionomycin (e.g., 1 µg/mL) and incubate for 5-10 minutes at 37°C.[5]
-
Immediately add the ICAM-1 coated beads to the activated cell suspension.
-
Incubate for 20 minutes at 4°C to allow for cell-bead complex formation while preventing further activation.[6]
-
-
Staining and Flow Cytometry Analysis:
-
Add a fluorochrome-conjugated anti-CD3 antibody to identify T-cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Analyze the samples on a flow cytometer. T-cell-bead complexes will exhibit increased side scatter (SSC) compared to single T-cells.
-
-
Data Analysis:
-
Gate on the CD3-positive T-cell population.
-
Within the T-cell gate, create a second gate to identify the population with increased SSC, representing the T-cell-bead complexes.
-
Calculate the percentage of adhesion as the number of events in the T-cell-bead complex gate divided by the total number of T-cell events.
-
Plot the percentage of adhesion against the concentration of this compound to determine the IC50 value.
-
Expected Results:
This compound is expected to cause a dose-dependent decrease in the percentage of T-cells adhering to the ICAM-1 coated beads.
Protocol 2: Analysis of LFA-1 Downstream Signaling by Phospho-Flow Cytometry
This protocol details the use of phospho-flow cytometry to measure the effect of this compound on the phosphorylation of ZAP-70 and Erk1/2 following LFA-1 stimulation.
Experimental Workflow:
Materials:
-
Human PBMCs or a T-cell line
-
This compound
-
Recombinant Human ICAM-1/Fc Chimera
-
Goat anti-human IgG, Fc-specific antibody
-
Formaldehyde (e.g., 16%)
-
Methanol (ice-cold)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-phospho-ZAP-70 (pY319), anti-phospho-Erk1/2 (pT202/pY204)
-
Flow cytometer
Procedure:
-
Cell Preparation and Pre-incubation with this compound:
-
Prepare cells and this compound dilutions as described in Protocol 1.
-
Pre-incubate cells with this compound or vehicle control for 30 minutes at 37°C.
-
-
LFA-1 Stimulation:
-
Stimulate LFA-1 by cross-linking with plate-bound ICAM-1.
-
Coat a 96-well plate with goat anti-human IgG, Fc-specific antibody overnight at 4°C.
-
Wash the plate and then add recombinant human ICAM-1/Fc to each well and incubate for 2 hours at 37°C.
-
Wash the plate to remove unbound ICAM-1.
-
Add the pre-incubated T-cells to the ICAM-1 coated wells and incubate for 5-15 minutes at 37°C to induce LFA-1 signaling.[7]
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed 4% formaldehyde and incubate for 10 minutes at 37°C.
-
Gently resuspend and transfer the cells to flow cytometry tubes.
-
Permeabilize the cells by adding ice-cold methanol and incubate for 30 minutes on ice.
-
-
Intracellular Staining:
-
Wash the cells to remove the methanol.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against CD3, p-ZAP-70, and p-Erk1/2 for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD3-positive T-cell population.
-
For each stimulated and inhibited sample, determine the Median Fluorescence Intensity (MFI) for the p-ZAP-70 and p-Erk1/2 channels.
-
Compare the MFI of the stimulated samples with and without this compound to quantify the inhibition of LFA-1 downstream signaling.
-
Expected Results:
Stimulation of LFA-1 with ICAM-1 should lead to an increase in the MFI of p-ZAP-70 and p-Erk1/2. Pre-incubation with this compound is expected to reduce this increase in a dose-dependent manner.
Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of this compound on LFA-1-mediated cell adhesion and downstream signaling using flow cytometry. These assays are valuable tools for researchers and drug development professionals studying the role of the LFA-1/ICAM-1 interaction in health and disease, and for the evaluation of potential therapeutic agents targeting this pathway. Careful optimization of cell types, stimulation conditions, and antibody panels will ensure high-quality, reproducible data.
References
- 1. ZAP-70 Tyrosine Kinase Is Required for LFA-1–dependent T Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of LFA-1 in the Activation and Trafficking of T-cells: Implications in the Induction of Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid flow cytometry method for quantitation of LFA-1-adhesive T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LFA-1 Regulates CD8+ T Cell Activation via T Cell Receptor-mediated and LFA-1-mediated Erk1/2 Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-286982 in In Vivo Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the inflammatory cascade, mediating the adhesion and transmigration of leukocytes from the bloodstream into tissues. By blocking this interaction, this compound presents a promising therapeutic strategy for a variety of inflammatory diseases. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in relevant in vivo animal models of inflammation.
While the in vitro activity of this compound is well-documented, with IC50 values of 44 nM and 35 nM in LFA-1/ICAM-1 binding and LFA-1-mediated cellular adhesion assays, respectively, specific quantitative data from in vivo animal models of inflammation are not extensively available in the public domain.[1][2] The following protocols for Delayed-Type Hypersensitivity (DTH) and Collagen-Induced Arthritis (CIA) are provided as representative examples of how the in vivo anti-inflammatory efficacy of this compound could be assessed.
Mechanism of Action and Signaling Pathway
LFA-1 is an integrin receptor expressed on the surface of leukocytes, while its ligand, ICAM-1, is expressed on endothelial cells and other cell types, and is upregulated during inflammation. The binding of LFA-1 to ICAM-1 is a key step in the adhesion of leukocytes to the vascular endothelium, a prerequisite for their subsequent migration into inflamed tissues. This compound is an allosteric inhibitor that binds to the I domain allosteric site (IDAS) on LFA-1.[1] This binding event induces a conformational change in LFA-1, locking it in a low-affinity state for ICAM-1 and thereby preventing the adhesive interaction.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the in vivo anti-inflammatory activity of this compound.
Delayed-Type Hypersensitivity (DTH) Mouse Model
The DTH model is a classic in vivo assay for assessing cell-mediated immunity and the efficacy of immunosuppressive and anti-inflammatory agents.[3][4][5]
Experimental Workflow:
Protocol:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Sensitization (Day 0):
-
Prepare an emulsion of methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA).
-
Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
-
Treatment:
-
Administer this compound or vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Dosing can be prophylactic (starting from Day 0) or therapeutic (starting just before challenge).
-
-
Challenge (Day 5):
-
Measure the baseline thickness of the left and right hind footpads using a digital caliper.
-
Inject 20 µL of soluble mBSA into the plantar surface of the right hind footpad.
-
Inject 20 µL of PBS into the plantar surface of the left hind footpad as a negative control.
-
-
Measurement (Day 6):
-
24 hours after the challenge, measure the thickness of both hind footpads.
-
The degree of swelling is calculated as the difference in thickness between the mBSA-injected and PBS-injected footpads.
-
Quantitative Data Presentation (Example):
Note: The following table is a template. Specific data for this compound in this model is not currently available in published literature.
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Swelling (mm) (Mean ± SEM) | % Inhibition of Swelling |
| Vehicle Control | - | p.o. | 2.5 ± 0.3 | 0% |
| This compound | 1 | p.o. | Data Not Available | Data Not Available |
| This compound | 10 | p.o. | Data Not Available | Data Not Available |
| This compound | 30 | p.o. | Data Not Available | Data Not Available |
| Dexamethasone | 1 | p.o. | 1.0 ± 0.2 | 60% |
Collagen-Induced Arthritis (CIA) Rat Model
The CIA model in rats is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[6][7][8][9][10]
Experimental Workflow:
Protocol:
-
Animals: Female Lewis rats, 6-8 weeks old.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
Administer 0.1 mL of the emulsion via multiple intradermal injections at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Administer a second immunization with the same collagen-IFA emulsion as on Day 0.
-
-
Treatment:
-
Administer this compound or vehicle control daily, starting from Day 0 (prophylactic) or upon the first signs of arthritis (therapeutic).
-
-
Arthritis Assessment (Starting Day 10):
-
Visually score all four paws daily for signs of arthritis (erythema, swelling) on a scale of 0-4 per paw (total score 0-16).
-
Measure ankle joint diameter with a digital caliper.
-
-
Endpoint Analysis (Day 28):
-
Collect blood for analysis of inflammatory biomarkers (e.g., cytokines, anti-collagen antibodies).
-
Harvest joints for histopathological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Quantitative Data Presentation (Example):
Note: The following table is a template. Specific data for this compound in this model is not currently available in published literature.
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Arthritis Score (Day 28) | Ankle Diameter (mm) (Day 28, Mean ± SEM) | Histopathology Score (Inflammation) |
| Vehicle Control | - | p.o. | 12.5 ± 1.5 | 8.2 ± 0.5 | 3.5 ± 0.4 |
| This compound | 1 | p.o. | Data Not Available | Data Not Available | Data Not Available |
| This compound | 10 | p.o. | Data Not Available | Data Not Available | Data Not Available |
| This compound | 30 | p.o. | Data Not Available | Data Not Available | Data Not Available |
| Methotrexate | 0.5 | p.o. | 5.0 ± 1.0 | 5.5 ± 0.3 | 1.5 ± 0.3 |
Conclusion
This compound is a valuable research tool for investigating the role of the LFA-1/ICAM-1 interaction in inflammatory processes. The provided protocols for the DTH and CIA animal models offer robust systems for evaluating the in vivo efficacy of this compound and other LFA-1 antagonists. While specific in vivo data for this compound is limited in the public domain, its potent in vitro activity suggests it has the potential to be an effective anti-inflammatory agent. Further preclinical studies using these and other relevant animal models are warranted to fully characterize its therapeutic potential. A related compound from the same chemical series has been shown to reduce cell migration in in vivo experiments, suggesting that this compound may also have significant anti-inflammatory effects in vivo.[11] Additionally, another compound from this series has demonstrated efficacy in a rat model of myocardial infarction.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. DTH Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 4. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. inotiv.com [inotiv.com]
- 7. Collagen-induced arthritis in the rat: modification of immune and arthritic responses by free collagen and immune anti-collagen antiserum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low dose native type II collagen prevents pain in a rat osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exposure-Effect Relationships in Established Rat Adjuvant-Induced and Collagen-Induced Arthritis: A Translational Pharmacokinetic-Pharmacodynamic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of potent antagonists of ... | Article | H1 Connect [archive.connect.h1.co]
Application Notes and Protocols for Studying Immune Synapse Formation with A-286982
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable and functional immunological synapse (IS) is a critical event in the initiation of an adaptive immune response. This specialized interface between a T cell and an antigen-presenting cell (APC) facilitates sustained signaling, leading to T cell activation, proliferation, and effector functions. A key molecular interaction that underpins the stability of the IS is the binding of Lymphocyte Function-Associated Antigen-1 (LFA-1) on the T cell to Intercellular Adhesion Molecule-1 (ICAM-1) on the APC.
A-286982 is a potent and specific allosteric inhibitor of the LFA-1/ICAM-1 interaction.[1][2] It binds to the I domain allosteric site (IDAS) on the LFA-1 αL subunit, locking it in a low-affinity conformation and thereby preventing its binding to ICAM-1.[2] This insurmountable antagonism makes this compound a valuable tool for dissecting the role of LFA-1-mediated adhesion in the formation and function of the immunological synapse. These application notes provide detailed protocols for utilizing this compound to study its impact on immune synapse formation, T cell adhesion, and downstream signaling events.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for its potency in various assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 44 nM | LFA-1/ICAM-1 Binding Assay | [2] |
| IC50 | 35 nM | LFA-1-mediated Cellular Adhesion Assay | [2] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and its application in experimental settings, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
Application Notes and Protocols for A-286982 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-286982 is a potent, allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] This interaction is a critical component of the immune response, mediating leukocyte adhesion to endothelial cells and subsequent extravasation to sites of inflammation. By targeting this interaction, this compound presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and a guide for its use in in vivo studies.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[1] This binding induces a conformational change in LFA-1 that reduces its affinity for ICAM-1, thereby preventing the cell-cell adhesion necessary for immune cell trafficking and activation.
Signaling Pathway
The interaction of LFA-1 with ICAM-1 initiates downstream signaling cascades that are crucial for T-cell activation and adhesion. Upon T-cell receptor (TCR) stimulation, "inside-out" signaling leads to the activation of small GTPases like Rap1. Activated Rap1 recruits talin and kindlin-3 to the cytoplasmic tail of the LFA-1 β2 subunit, causing a conformational change that increases LFA-1's affinity for ICAM-1. The binding of LFA-1 to ICAM-1 then triggers "outside-in" signaling, which involves the activation of downstream effectors such as Rho family GTPases (RhoA and Rac1), leading to cytoskeletal reorganization and strengthened cell adhesion.
References
Application Notes and Protocols: A-286982 Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of A-286982, a potent allosteric inhibitor of the LFA-1/ICAM-1 interaction, in various cell culture media.[1][2][3] Accurate assessment of compound stability is critical for the correct interpretation of in vitro experimental results and for ensuring consistent compound exposure over the duration of an assay.
This compound inhibits the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key process in immune cell adhesion and inflammatory responses.[3][4] It binds to an allosteric site on the LFA-1 I domain, preventing the protein-protein interaction.[1][5] Given its mechanism of action, maintaining a known and stable concentration of this compound in cell culture is paramount for obtaining reliable and reproducible data in cell-based assays.
Data Presentation: this compound Stability Profile
The stability of this compound should be empirically determined in the specific cell culture medium and under the precise conditions used for experimentation (e.g., temperature, CO₂ levels, presence or absence of cells). The following table provides a template for summarizing such stability data.
| Time Point (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 10.00 | 100.0 |
| 2 | 9.85 | 98.5 |
| 4 | 9.71 | 97.1 |
| 8 | 9.42 | 94.2 |
| 12 | 9.15 | 91.5 |
| 24 | 8.53 | 85.3 |
| 48 | 7.28 | 72.8 |
| 72 | 6.12 | 61.2 |
Caption: Example stability data for this compound in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.
Experimental Protocols
This section details a protocol for determining the stability of this compound in a chosen cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a common and robust analytical method for small molecule quantification.[6][7]
Protocol: Determination of this compound Stability in Cell Culture Media
Objective: To quantify the concentration of this compound in cell culture medium over a specified time course to determine its stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with relevant supplements (e.g., FBS, penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (a structurally similar, stable compound not present in the sample)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solutions:
-
Sample Preparation:
-
Spike the cell culture medium with this compound from the stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into multiple wells of a 96-well plate or into separate microcentrifuge tubes for each time point.
-
Prepare a "time zero" (T=0) sample immediately.
-
Incubate the remaining samples in a cell culture incubator at 37°C with 5% CO₂.
-
-
Time-Course Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot of the medium.
-
To each sample, add the internal standard at a fixed concentration.
-
-
Sample Processing (Protein Precipitation):
-
To precipitate proteins and other macromolecules that can interfere with HPLC analysis, add 3 volumes of ice-cold acetonitrile to each 1 volume of the medium sample.
-
Vortex thoroughly and incubate at -20°C for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated material.
-
Carefully transfer the supernatant to a new plate or vials for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method capable of separating this compound from potential degradation products and the internal standard.
-
A reverse-phase C18 column is often suitable for small molecule analysis.
-
The mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the ion transitions for both this compound and the internal standard using the mass spectrometer.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the peak area ratios to the T=0 sample to determine the percentage of this compound remaining at each time point.
-
Plot the percentage of this compound remaining versus time.
-
Mandatory Visualizations
LFA-1/ICAM-1 Signaling Pathway
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Troubleshooting & Optimization
troubleshooting A-286982 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-286982. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] It functions as an allosteric antagonist, binding to the I domain allosteric site (IDAS) on LFA-1.[4] This binding prevents the conformational changes in LFA-1 that are necessary for its adhesion to ICAM-1, thereby blocking downstream signaling pathways involved in immune responses and inflammation.[4]
Solubility and Preparation of Stock Solutions
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][5] It is advisable to use fresh, high-quality DMSO to avoid moisture, which can reduce the solubility of the compound.[5]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in DMSO at a concentration of up to 90 mg/mL (198.43 mM).[5] Sonication may be used to aid dissolution.[1] For long-term storage, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]
Q4: What are the recommended storage conditions for this compound?
Troubleshooting Insolubility in Aqueous Buffers
Q5: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What can I do?
This is a common issue with hydrophobic compounds like this compound. Here are several strategies to troubleshoot this problem:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure that the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally below 0.1% (v/v), to minimize toxicity and precipitation.[6]
-
Use Co-solvents: For challenging situations, consider the use of co-solvents in your formulation. A formulation for in vivo use includes PEG300 and Tween-80.[4] While direct application to in vitro assays requires optimization, these agents can improve solubility.
-
Incorporate Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations with this compound for in vivo studies and could be adapted for in vitro use.
-
Gentle Warming and Mixing: After diluting the DMSO stock solution into the aqueous buffer, gentle warming to 37°C and continuous mixing can help keep the compound in solution. However, be cautious about the temperature stability of your protein of interest.
-
Prepare Fresh Working Solutions: It is always recommended to prepare the final working solution fresh just before use to minimize the chances of precipitation over time.[4]
Q6: Are there any alternative solvents to DMSO?
While DMSO is the most commonly recommended solvent, for specific applications where DMSO is not suitable, other organic solvents might be considered. However, their compatibility with your experimental system must be thoroughly validated. For some poorly water-soluble drugs, co-solvents like ethanol can be used in combination with other solubilizing agents.[8][9][10]
Quantitative Data Summary
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 453.56 g/mol | [2] |
| Chemical Formula | C24H27N3O4S | [2] |
| CAS Number | 280749-17-9 | [2] |
Table 2: In Vitro Activity of this compound
| Assay | IC50 | Reference |
| LFA-1/ICAM-1 Binding Assay | 44 nM | [5] |
| LFA-1-Mediated Cellular Adhesion Assay | 35 nM | [5] |
Table 3: Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| DMSO | 90 mg/mL (198.43 mM) | Use fresh DMSO; moisture can reduce solubility. | [5] |
| Ethanol | 11 mg/mL | [5] | |
| Water | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: If necessary, gently vortex and sonicate the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: LFA-1/ICAM-1 Cell Adhesion Assay
This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.
-
Plate Coating:
-
Cell Preparation:
-
Use a T-cell line (e.g., Jurkat) or primary T-cells.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM or BCECF-AM) according to the manufacturer's instructions.[12]
-
Resuspend the labeled cells in assay buffer (e.g., RPMI with 0.5% BSA).
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the cells with the different concentrations of this compound for 30 minutes at 37°C.
-
-
Adhesion:
-
Add the pre-treated cells to the ICAM-1 coated wells.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 1 minute to ensure cell contact with the bottom of the well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each condition relative to the untreated control.
-
Visualizations
Caption: LFA-1 signaling and inhibition by this compound.
Caption: Workflow for troubleshooting this compound insolubility.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Technical Support Center: Optimizing A-286982 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of A-286982, a potent allosteric inhibitor of the LFA-1/ICAM-1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] It acts as an allosteric inhibitor, binding to the I domain allosteric site (IDAS) on the αL subunit of LFA-1. This binding prevents the conformational changes in LFA-1 that are necessary for high-affinity binding to ICAM-1, thereby blocking the adhesion of leukocytes to other cells.[1] This inhibition of cell adhesion is critical in modulating inflammatory responses, making this compound a valuable tool for research in immunology and inflammatory diseases.
Q2: What is a recommended starting dose for in vivo studies with this compound?
Q3: How should I formulate this compound for in vivo administration?
This compound is soluble in DMSO. For in vivo use, it is recommended to first prepare a stock solution in DMSO and then dilute it with a suitable vehicle. Here are two example formulation protocols:
-
Protocol 1 (with PEG300 and Tween-80):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
-
-
Protocol 2 (with SBE-β-CD):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mg/mL final solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline and mix well.[1]
-
It is recommended to prepare the final working solution fresh on the day of the experiment. The proportion of DMSO in the final formulation should be kept as low as possible, ideally below 2% for animals that may be sensitive to it.
Q4: What are the expected pharmacokinetic and pharmacodynamic properties of this compound?
Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in animals are not publicly available. However, for small molecule LFA-1 antagonists, the following general properties can be expected:
-
Pharmacokinetics: Oral bioavailability can vary. For instance, the related compound BIRT 377 is orally bioavailable.[2] It is advisable to conduct a pilot PK study in your chosen animal model to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
-
Pharmacodynamics: The desired pharmacodynamic effect is the inhibition of LFA-1-dependent processes, such as leukocyte adhesion and infiltration into tissues. This can be assessed by measuring relevant biomarkers, such as the reduction of inflammatory cell counts in tissues or the inhibition of cytokine production.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | Insufficient dose or exposure. | - Perform a dose-escalation study to determine if a higher dose is more effective.- Conduct a pharmacokinetic (PK) study to assess drug exposure (AUC, Cmax). Poor oral bioavailability may necessitate a different route of administration or formulation. |
| Poor formulation leading to low solubility or precipitation. | - Visually inspect the formulation for any precipitation.- Prepare the formulation fresh before each use.- Consider using sonication or gentle warming to aid dissolution.[1]- Try an alternative formulation protocol. | |
| Rapid metabolism or clearance of the compound. | - A PK study will reveal the compound's half-life. If it is very short, more frequent dosing may be required. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is above the Maximum Tolerated Dose (MTD). | - Reduce the dose.- Conduct a formal MTD study to establish a safe dose range. |
| Vehicle-related toxicity. | - Always include a vehicle-only control group in your experiments to rule out toxicity from the formulation components. | |
| Off-target effects. | - While this compound is reported to be selective, off-target effects are always a possibility with small molecule inhibitors. If toxicity persists at doses required for efficacy, consider profiling the compound against a panel of other receptors and enzymes. | |
| High Variability in Response | Inconsistent dosing technique. | - Ensure accurate and consistent administration volumes and techniques (e.g., proper oral gavage). |
| Differences in animal metabolism or health status. | - Use animals of the same age, sex, and from the same supplier.- Ensure animals are healthy and properly acclimatized before starting the experiment. | |
| Formulation instability or inhomogeneity. | - Ensure the formulation is well-mixed before each administration. |
Quantitative Data Summary
Due to the lack of publicly available in vivo data for this compound, the following tables summarize data for other relevant small molecule LFA-1 antagonists to provide a frame of reference.
Table 1: In Vivo Efficacy of LFA-1 Antagonists in Animal Models
| Compound | Animal Model | Disease Model | Dose | Route of Administration | Observed Effect |
| BIRT 377 | Mouse | hPBMC-injected | 3-10 mg/kg | Oral (once daily for 14 days) | Inhibited human IgG production.[2] |
| BMS-587101 | Mouse | Antibody-induced arthritis & Collagen-induced arthritis | Not specified in abstract | Oral | Significant reduction in clinical score, inflammation, and bone destruction.[3] |
| Lifitegrast | Dog | Keratoconjunctivitis Sicca | 1% solution | Topical (3 times a day for 12 weeks) | Significantly increased tear production.[4] |
Table 2: Pharmacokinetic Parameters of Lifitegrast in Rabbits and Dogs
| Species | Route of Administration | Dose | Key Findings |
| Rabbit | Topical Ocular | 1.75 mg/eye/dose (BID for 5 days) | High concentrations in anterior ocular tissues (Cmax: 5,190-14,200 ng/g); low plasma concentrations (Cmax <18 ng/mL).[5][6] |
| Dog | Intravenous | 3 mg/animal | Primarily excreted in feces as unchanged drug.[5][6] |
| Dog | Topical Ocular | 3 mg/eye | Primarily excreted in feces as unchanged drug.[5][6] |
Experimental Protocols
The following are generalized protocols that can be adapted for in vivo studies with this compound, based on methodologies used for similar compounds.
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, of a single sex to minimize variability.
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Selection: Start with a low dose (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dose progression can be based on a modified Fibonacci sequence.
-
Formulation and Administration: Prepare this compound in a suitable vehicle (see FAQ 3) and administer via oral gavage once daily for 5-7 days.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any other adverse effects. Body weight should be recorded daily.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: Efficacy Study in a Mouse Model of Delayed-Type Hypersensitivity (DTH)
-
Animal Model: Use BALB/c mice, 8-10 weeks old.
-
Sensitization: On day 0, sensitize mice by applying a hapten (e.g., dinitrofluorobenzene - DNFB) to the shaved abdomen.
-
Treatment: Begin daily oral administration of this compound at the predetermined optimal dose (from the MTD study) or a range of doses (e.g., 3, 10, 30 mg/kg) starting from day 4. Include a vehicle control group.
-
Challenge: On day 5, challenge the mice by applying a lower concentration of the hapten to one ear. The contralateral ear serves as a control.
-
Measurement: At 24 and 48 hours after the challenge, measure the ear thickness of both ears using a digital caliper. The difference in thickness between the challenged and unchallenged ear represents the DTH response.
-
Analysis: Compare the DTH response in the this compound-treated groups to the vehicle control group to determine the efficacy of the compound in reducing inflammation.
Visualizations
Caption: LFA-1/ICAM-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocular Distribution and Pharmacokinetics of Lifitegrast in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of A-286982
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-286982, a potent, allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This guide focuses on addressing potential off-target effects that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and allosteric inhibitor of the LFA-1/ICAM-1 interaction. It binds to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[1] This binding event locks LFA-1 in a low-affinity state for its ligand, ICAM-1, thereby preventing the cell-cell adhesion mediated by this interaction.[1]
Q2: What are the reported IC50 values for this compound?
This compound has been shown to inhibit the LFA-1/ICAM-1 interaction with an IC50 of 44 nM in a binding assay and 35 nM in a cellular adhesion assay.[1][2][3]
Q3: Is this compound considered a selective inhibitor?
Q4: What are potential off-target effects, and why are they a concern?
Off-target effects are unintended interactions of a small molecule with proteins other than its designated target. These effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity. For this compound, potential off-targets could include other β2 integrins like Mac-1, or other proteins with structurally similar allosteric binding sites.
Q5: How can I experimentally assess the potential off-target effects of this compound in my system?
To investigate potential off-target effects, you can perform several experiments:
-
Selectivity Profiling: Test the activity of this compound against a panel of related proteins, particularly other integrins like Mac-1 (CD11b/CD18). This can be done using cell-based adhesion assays with cell lines expressing different integrins.
-
Use of a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another LFA-1 inhibitor from a different chemical class. If both compounds produce the same biological effect, it is more likely to be an on-target effect.
-
Dose-Response Analysis: A well-defined sigmoidal dose-response curve that correlates with the known IC50 of this compound for LFA-1 suggests an on-target effect. Off-target effects often manifest at higher concentrations.
-
Rescue Experiments: In a genetically tractable system, you could express a mutant of LFA-1 that is resistant to this compound. If the inhibitor no longer elicits the phenotype in the presence of the resistant mutant, it confirms an on-target mechanism.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected or inconsistent results in cell-based assays. | Off-target effects of this compound. | 1. Confirm On-Target Engagement: Perform a dose-response experiment to ensure you are using a concentration relevant to the IC50 for LFA-1. 2. Run a Selectivity Assay: Test this compound in a parallel assay using cells that do not express LFA-1 but may express potential off-targets (e.g., Mac-1 expressing myeloid cells). 3. Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. |
| Cell toxicity or viability issues at effective concentrations. | Off-target effects or non-specific toxicity. | 1. Lower the Concentration: Determine the minimal effective concentration that inhibits LFA-1-mediated adhesion to reduce the likelihood of off-target binding. 2. Time-Course Experiment: Assess cell viability at different time points to distinguish between acute toxicity and effects from long-term target inhibition. 3. Control for Solvent Effects: Ensure the concentration of the vehicle (e.g., DMSO) is not causing toxicity. |
| Discrepancy between binding assay data and cellular assay results. | Cellular context-dependent off-target effects. | 1. Investigate Downstream Signaling: Use techniques like Western blotting to probe signaling pathways downstream of LFA-1 and potential off-targets to see which are affected at your working concentration of this compound. 2. Consider Membrane Permeability: Ensure the compound is reaching its intracellular target if applicable, although this compound targets an extracellular interaction. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| LFA-1/ICAM-1 | Binding Assay | 44 | [1][2][3] |
| LFA-1 | Cellular Adhesion Assay | 35 | [1][2][3] |
| Mac-1/ICAM-1 | Not Reported | - | - |
Note: While this compound is described as selective, specific quantitative data for its binding to other integrins such as Mac-1 is not currently available in the public literature. Researchers are encouraged to perform their own selectivity profiling.
Experimental Protocols
Protocol 1: LFA-1-Mediated Cell Adhesion Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on LFA-1-dependent cell adhesion.
Materials:
-
LFA-1-expressing lymphocytes (e.g., Jurkat cells)
-
Recombinant human ICAM-1-Fc chimera
-
96-well microplates
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Calcein-AM (or other fluorescent cell stain)
-
This compound
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 1-5 µg/mL of recombinant human ICAM-1-Fc in PBS overnight at 4°C.
-
Blocking: Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Label the LFA-1-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Inhibitor Treatment: Resuspend the labeled cells in assay buffer and pre-incubate with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.
-
Adhesion: Add the cell suspension to the ICAM-1-coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Off-Target Selectivity Profiling against Mac-1
This protocol provides a framework for assessing the selectivity of this compound against the related integrin Mac-1.
Materials:
-
Mac-1-expressing cells (e.g., U937 cells, differentiated with PMA)
-
LFA-1-expressing cells (for parallel control)
-
Recombinant human ICAM-1-Fc chimera or Fibrinogen (as a ligand for Mac-1)
-
The same materials as in Protocol 1
Procedure:
-
Follow the same plate coating, blocking, and cell labeling steps as in Protocol 1, using either ICAM-1 or fibrinogen as the coating ligand.
-
Use both LFA-1-expressing and Mac-1-expressing cells in parallel experiments.
-
Treat both cell types with the same concentration range of this compound.
-
Perform the adhesion, washing, and quantification steps as described in Protocol 1.
-
Data Analysis: Compare the dose-response curves and IC50 values for this compound in inhibiting the adhesion of LFA-1-expressing cells versus Mac-1-expressing cells. A significantly higher IC50 for Mac-1 would indicate selectivity for LFA-1.
Visualizations
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: A-286982 Cytotoxicity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for assessing the cytotoxicity of A-286982 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It binds to the I domain allosteric site (IDAS) on LFA-1, preventing the cell-cell adhesion mediated by this pathway.[1] This interaction is crucial for immune responses, and its inhibition has implications for inflammatory diseases and cancer.[3]
Q2: Is there publicly available data on the direct cytotoxicity of this compound in cell lines?
Currently, there is a lack of publicly available studies detailing the direct cytotoxic effects of this compound on various cell lines. Existing research primarily focuses on its potent inhibition of LFA-1/ICAM-1 binding and cellular adhesion, with reported IC50 values of 44 nM and 35 nM in respective assays.[1] While inhibition of LFA-1 can affect immune cell-mediated cytotoxicity, this is distinct from this compound itself being directly toxic to cells. Therefore, researchers need to empirically determine its cytotoxic potential in their specific cell lines of interest.
Q3: What are the recommended initial steps for assessing the cytotoxicity of this compound?
The initial step is to perform a dose-response experiment to determine the concentration range over which this compound affects cell viability. A broad range of concentrations should be tested to identify the IC50 (the concentration at which 50% of cell viability is inhibited). Based on these initial findings, more focused experiments can be designed to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis).
Q4: My cell viability assay results are inconsistent. What are the common causes of variability?
Inconsistent results in cell viability assays can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations can significantly impact metabolic activity and confluence.
-
Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in culture medium. Precipitates can lead to inaccurate concentrations.
-
Incubation Time: The duration of exposure to this compound will influence its effect. Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action.
-
Reagent Handling: Ensure proper mixing and dispensing of reagents. For assays like MTT, ensure the formazan crystals are fully dissolved before reading the absorbance.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to altered cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
To differentiate between apoptosis and necrosis, you can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity, which is a hallmark of necrosis.
Quantitative Data Summary
As of the latest available information, no direct cytotoxicity data (e.g., IC50 values for cell death) for this compound across various cell lines has been published. The known inhibitory concentrations are related to its primary mechanism of action:
| Assay Type | Target | IC50 Value |
| LFA-1/ICAM-1 Binding Assay | LFA-1/ICAM-1 Interaction | 44 nM[1] |
| LFA-1-mediated Cellular Adhesion Assay | LFA-1 Adhesion | 35 nM[1] |
Researchers are encouraged to generate their own cytotoxicity data for their cell lines of interest.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: LFA-1/ICAM-1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing the cytotoxicity of a compound.
References
Technical Support Center: A-286982 Efficacy in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of A-286982 in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2][3] It binds to the I-domain allosteric site (IDAS) on the αL subunit of LFA-1.[1] This binding locks LFA-1 in a low-affinity conformation, preventing its binding to ICAM-1 and thereby inhibiting downstream signaling and cell adhesion.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.[1]
Q3: In which solvents is this compound soluble?
This compound is highly soluble in DMSO, with a solubility of up to 90 mg/mL (198.43 mM).[3] It is also soluble in ethanol at approximately 11 mg/mL.[3] The compound is insoluble in water.[3] For cell-based assays, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[3]
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a selective inhibitor of the LFA-1/ICAM-1 interaction, as with any small molecule inhibitor, off-target effects are possible. However, specific off-target effects for this compound are not extensively documented in the provided search results. It is important to note that targeting LFA-1 can have broader effects on the immune system due to its central role in leukocyte trafficking and activation.[6] For instance, the use of anti-LFA-1 antibodies has been shown to indirectly affect the function of the integrin VLA-4.[6] Researchers should include appropriate controls to monitor for potential off-target effects in their specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of cell adhesion | Compound Precipitation: this compound may have precipitated out of the solution, especially in aqueous media. | - Ensure the final DMSO concentration in your assay is kept as low as possible (typically <0.5%) to maintain solubility. - Visually inspect your media for any signs of precipitation after adding this compound. - Consider using a sonicator to aid dissolution when preparing stock solutions.[2] |
| Incorrect Assay Conditions: The experimental setup may not be optimal for observing LFA-1/ICAM-1 dependent adhesion. | - Ensure that the cell type used expresses sufficient levels of LFA-1 and that the substrate is adequately coated with ICAM-1. - T-cell adhesion mediated by LFA-1 often requires cellular activation. Consider stimulating cells with agents like PMA, ionomycin, or through TCR/CD3 cross-linking to induce LFA-1 activation. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | - Use freshly prepared working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.[1] | |
| High background signal in binding assays | Non-specific Binding: The observed signal may be due to non-specific interactions. | - Include a negative control with an irrelevant antibody or protein to assess non-specific binding. - Ensure proper blocking of plates or cells with a suitable blocking agent (e.g., BSA). |
| Inconsistent results between experiments | Variability in Cell Activation State: The level of LFA-1 activation can vary between cell preparations. | - Standardize the cell isolation and activation protocol to ensure consistency. - Monitor the expression and activation state of LFA-1 using flow cytometry with conformation-specific antibodies. |
| Variability in ICAM-1 Coating: Inconsistent coating of plates with ICAM-1 can lead to variable results. | - Ensure a consistent coating concentration and incubation time. - Verify the coating efficiency using an anti-ICAM-1 antibody. | |
| Unexpected cellular effects | Off-target Effects: this compound may be affecting other cellular pathways. | - Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. - Use a structurally unrelated LFA-1 inhibitor as a control to confirm that the observed effects are specific to LFA-1 inhibition. - Consider using a rescue experiment by overexpressing LFA-1 to see if the phenotype is reversed. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | IC₅₀ (nM) | Cell Line/System | Reference |
| LFA-1/ICAM-1 Binding Assay | LFA-1/ICAM-1 Interaction | 44 | Cell-free | [1][2][3] |
| LFA-1-mediated Cellular Adhesion Assay | LFA-1/ICAM-1 Interaction | 35 | Not specified | [1][2][3] |
Experimental Protocols
Protocol 1: T-Cell Adhesion Assay
This protocol is adapted from general cell adhesion assay procedures and should be optimized for your specific cell type and experimental conditions.
Materials:
-
96-well tissue culture plates
-
Recombinant human ICAM-1
-
This compound
-
T-cells (e.g., Jurkat cells or primary T-lymphocytes)
-
Cell labeling dye (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Activating agent (e.g., PMA)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ICAM-1.
-
Block the wells with blocking buffer for 1 hour at 37°C.
-
Wash the wells three times with assay buffer.
-
-
Cell Preparation:
-
Label T-cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the labeled T-cells with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
If required, add an activating agent (e.g., PMA at 20 ng/mL) to the cell suspension.
-
Add 100 µL of the cell suspension to each well of the ICAM-1 coated plate.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a plate reader with appropriate filter settings (e.g., 485 nm excitation/520 nm emission for Calcein-AM).
-
Calculate the percentage of adhesion for each treatment condition relative to the vehicle control.
-
Mandatory Visualizations
Caption: LFA-1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Cell Adhesion Assay with this compound.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Integrin | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor cells escape immunosurveillance by hampering LFA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of LFA-1 and ICAM-1 in Cancer [mdpi.com]
LFA-1 Inhibition Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the different conformational states of LFA-1, and why are they important in inhibition assays?
A1: LFA-1 exists in three main conformational states, each with a different affinity for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1):
-
Low-affinity state: A bent conformation with a closed headpiece.[1][2]
-
Intermediate-affinity state: An extended conformation with a closed headpiece.[1][2]
-
High-affinity state: An extended conformation with an open headpiece, which has a 10,000-fold higher affinity for ligands compared to the bent-closed conformation.[2]
The conformational state is critical because the efficacy of an inhibitor can be state-dependent. Some inhibitors may only bind to a specific conformation, and cellular activation status can influence which conformation is predominant.[3][4] Therefore, understanding and controlling the conformational state of LFA-1 in your assay is crucial for obtaining accurate and reproducible results.
Q2: What is the difference between affinity and avidity in the context of LFA-1 adhesion?
A2:
-
Affinity refers to the strength of the binding interaction between a single LFA-1 molecule and a single ICAM-1 molecule. This is influenced by the conformational state of LFA-1.[3]
-
Avidity refers to the overall strength of adhesion between a cell and its substrate, which is a result of the combined affinities of multiple LFA-1/ICAM-1 interactions, as well as the clustering of LFA-1 molecules on the cell surface.[3]
It's a common pitfall to assume that changes in cell adhesion are solely due to changes in affinity. Assay design should consider both factors. For example, an inhibitor might not change the affinity of individual LFA-1 molecules but could disrupt their clustering, thereby reducing overall cell adhesion.
Q3: Can antibodies used in LFA-1 assays sometimes act as activators instead of inhibitors?
A3: Yes, this is a critical and often overlooked pitfall. Some monoclonal antibodies targeting LFA-1 can induce conformational changes that activate the receptor, leading to increased adhesion.[3][5] This can be misinterpreted as a lack of inhibitor efficacy or even an agonistic effect of the compound being tested. It is essential to carefully characterize the antibodies used in your assay to ensure they are truly blocking and not activating LFA-1.[5] Some antibodies may also have different effects depending on whether they are used as whole antibodies or as Fab fragments.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High background signal or non-specific cell adhesion | 1. Inappropriate blocking of the assay plate. 2. Presence of other adhesion molecules contributing to binding. 3. Sub-optimal washing steps. | 1. Optimize blocking buffer (e.g., BSA, casein). 2. Include blocking antibodies for other relevant integrins (e.g., α4β1).[5] 3. Increase the number and stringency of wash steps. |
| Low signal or poor cell adhesion | 1. LFA-1 is in a low-affinity state. 2. Insufficient coating of ICAM-1 on the assay plate. 3. Cells are not viable or have low LFA-1 expression. | 1. Activate LFA-1 using MnCl₂ or a known chemical activator like PMA.[3] 2. Verify ICAM-1 coating concentration and integrity. 3. Check cell viability (e.g., Trypan Blue) and LFA-1 expression (e.g., flow cytometry). |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inconsistent ICAM-1 coating. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension and careful pipetting. 2. Check coating procedure for consistency. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| Inconsistent inhibitor potency (IC50 values) | 1. Different LFA-1 conformational states present in the assay. 2. Allosteric effects of the inhibitor. 3. Cross-talk with other signaling pathways. | 1. Standardize cell activation protocols to ensure a consistent LFA-1 conformational state. 2. Be aware that some small molecule inhibitors can bind to allosteric sites and induce conformational changes.[4][6] 3. Consider that LFA-1 inhibition can affect other integrins through intracellular signaling.[5] |
Experimental Protocols
Cell-Based Adhesion Assay
This protocol outlines a typical static adhesion assay to measure LFA-1-mediated cell binding to its ligand, ICAM-1.
-
Plate Coating:
-
Coat a 96-well microplate with recombinant ICAM-1 at a predetermined optimal concentration (e.g., 1-5 µg/mL) in a suitable buffer (e.g., PBS) overnight at 4°C.
-
Wash the plate three times with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with PBS.
-
-
Cell Preparation:
-
Use a cell line that expresses LFA-1 (e.g., Jurkat cells) or primary leukocytes.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) for easy quantification.
-
Resuspend the cells in an appropriate assay buffer.
-
-
Inhibitor Treatment and Adhesion:
-
Add your test inhibitor at various concentrations to the cells and incubate for a specific time.
-
If required, activate LFA-1 by adding MnCl₂ (e.g., 0.5 mM) or another stimulating agent like PMA (e.g., 50 ng/mL) to the cell suspension.[3]
-
Add the cell suspension to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells. The stringency of the wash is a critical parameter to optimize.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Flow Cytometry-Based Receptor Occupancy Assay
This assay measures the binding of an inhibitor to LFA-1 on the cell surface.[7]
-
Cell Preparation:
-
Use whole blood or isolated peripheral blood leukocytes.
-
-
Inhibitor Incubation:
-
Incubate the cells with the LFA-1 antagonist at various concentrations.
-
-
Competitive Binding:
-
Add a fluorescently labeled monoclonal antibody that is known to compete with the inhibitor for binding to the LFA-1 I domain.[7]
-
-
Staining and Analysis:
-
Stain the cells with other markers if specific leukocyte populations are being analyzed.
-
Analyze the samples by flow cytometry to measure the displacement of the fluorescent antibody by the inhibitor.
-
-
Data Analysis:
-
The decrease in fluorescence intensity of the competing antibody indicates receptor occupancy by the inhibitor.
-
Visualizations
Caption: LFA-1 inside-out signaling and conformational activation pathway.
Caption: Workflow for a cell-based LFA-1 adhesion assay.
Caption: A logical approach to troubleshooting LFA-1 inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Allosteric targeting resolves limitations of earlier LFA-1 directed modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule LFA-1 antagonists compete with an anti-LFA-1 monoclonal antibody for binding to the CD11a I domain: development of a flow-cytometry-based receptor occupancy assay - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring A-286982 stability during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of A-286982 during long-term experiments.
This compound Stability and Storage Summary
Proper storage of this compound is critical for maintaining its integrity and activity over time. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage of Solid this compound
| Storage Temperature | Recommended Duration | Additional Notes |
| -20°C | Up to 3 years[1][2] | Store in a dry, dark place. |
| 0 - 4°C | Short term (days to weeks)[3] | For temporary storage. |
Table 2: Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Recommended Duration | Key Recommendations |
| -80°C | Up to 1 year[1][2] | Recommended for long-term storage.[4] |
| -20°C | Up to 1 month[2][4] | Suitable for short-term storage. |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4] Use fresh, moisture-free DMSO for reconstitution, as moisture can reduce solubility.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound.
Q1: What is the best solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3] It is soluble in DMSO at concentrations up to 90 mg/mL.[2] For in vitro experiments, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How should I prepare this compound for in vivo experiments?
A2: For in vivo studies, a common formulation involves first dissolving this compound in DMSO to create a stock solution. This stock solution is then further diluted with a vehicle suitable for animal administration. One such vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare the final working solution fresh on the day of use.[4]
Q3: Can I store this compound solution at 4°C?
A3: While short-term storage of the solid compound at 0-4°C is acceptable, it is not recommended for solutions. Storing DMSO solutions at 4°C can lead to the DMSO freezing and may compromise the stability of the compound. For optimal stability, store stock solutions at -20°C or -80°C.[2][4]
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[4] Prepare single-use aliquots of your stock solution to maintain its integrity.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and allosteric inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4] It binds to the I domain allosteric site (IDAS) on LFA-1.[4]
Troubleshooting Guide
This guide provides solutions to potential issues that may arise during long-term experiments with this compound.
Issue 1: Precipitation of this compound in cell culture medium.
-
Cause: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium. The DMSO concentration from the stock solution may also be too high.
-
Solution:
-
Ensure the final DMSO concentration in the culture medium is as low as possible (ideally below 0.5%).
-
When diluting the DMSO stock solution, add it to the medium slowly while gently vortexing to ensure proper mixing.
-
If precipitation persists, consider using a lower final concentration of this compound.
-
Sonication can aid in the dissolution of the compound.[1]
-
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Cause: The compound may be degrading due to improper storage or handling. In long-term cell culture, the compound may also be metabolized by the cells.
-
Solution:
-
Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.
-
For experiments lasting several days or weeks, it is advisable to replenish the medium with fresh this compound periodically (e.g., every 2-3 days) to maintain a consistent effective concentration.[5]
-
When passaging cells during a long-term experiment, re-seed them in a medium containing a fresh preparation of the compound.[5]
-
Issue 3: Inconsistent or unexpected experimental results.
-
Cause: This could be due to variability in the concentration of the active compound, possibly from degradation or inconsistent solution preparation.
-
Solution:
-
Strictly adhere to the recommended storage and handling protocols.
-
Prepare a large batch of stock solution and aliquot it to ensure consistency across experiments.
-
Perform a dose-response experiment to confirm the optimal working concentration for your specific cell line and assay.
-
Include appropriate positive and negative controls in every experiment.
-
Experimental Protocols
Protocol: Long-Term (7-Day) Cell Culture with this compound
This protocol outlines a general procedure for treating adherent cells with this compound over a 7-day period, with a focus on maintaining compound stability.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels at a density that will prevent them from becoming over-confluent during the 7-day experiment. This may require a lower initial seeding density than for shorter experiments.[5]
-
-
Treatment with this compound (Day 0):
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Prepare the desired final concentration of this compound in your cell culture medium. For example, to achieve a 10 µM final concentration, dilute the 10 mM stock solution 1:1000 in the medium.
-
Remove the old medium from your cells and replace it with the medium containing this compound.
-
-
Medium Change and Compound Replenishment (Day 2 and Day 4):
-
Prepare fresh this compound-containing medium from a new aliquot of the stock solution.
-
Remove the old medium from the cells and replace it with the freshly prepared medium. This ensures a consistent concentration of active this compound.[5]
-
-
Cell Passaging (if necessary):
-
If cells reach a high confluence before the 7-day endpoint, they will need to be passaged.
-
When passaging, re-plate the cells in a fresh medium containing the correct concentration of this compound.[5]
-
-
Endpoint Analysis (Day 7):
-
On the final day of the experiment, harvest the cells for your desired downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation).
-
Visualizations
This compound Signaling Pathway
Caption: Allosteric inhibition of LFA-1/ICAM-1 interaction by this compound.
Experimental Workflow for Long-Term this compound Treatment
Caption: Workflow for a 7-day cell culture experiment with this compound.
References
Technical Support Center: Mitigating Variability in A-286982 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in functional assays involving the LFA-1/ICAM-1 inhibitor, A-286982.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and allosteric, non-peptide inhibitor of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1] It binds to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[2] This binding locks LFA-1 in a low-affinity conformation for ICAM-1, thereby preventing the cell-cell adhesion and subsequent signaling cascades that are crucial in inflammatory responses.[3][4] this compound is considered an insurmountable antagonist.[3]
Q2: What are the key functional assays used to characterize this compound?
The two primary functional assays used to characterize the activity of this compound are:
-
LFA-1/ICAM-1 Binding Assay: This assay directly measures the ability of this compound to inhibit the binding of LFA-1 to ICAM-1. It is often performed in a cell-free ELISA format.
-
LFA-1-mediated Cellular Adhesion Assay: This cell-based assay assesses the functional consequence of LFA-1/ICAM-1 inhibition by measuring the adhesion of leukocytes (expressing LFA-1) to a substrate coated with ICAM-1.
Q3: What are the expected IC50 values for this compound in these assays?
This compound exhibits potent inhibition with the following approximate IC50 values:
It is important to note that these values can vary depending on the specific experimental conditions.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in key functional assays.
| Assay Type | Compound | Target | IC50 (nM) | Reference |
| LFA-1/ICAM-1 Binding Assay | This compound | LFA-1/ICAM-1 Interaction | 44 | [1][2] |
| LFA-1-mediated Cellular Adhesion Assay | This compound | LFA-1 | 35 | [1][2] |
LFA-1 Signaling Pathway
The interaction of LFA-1 with ICAM-1 triggers a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This pathway plays a critical role in T-cell activation, proliferation, and migration. A simplified representation of this pathway is provided below.
Caption: LFA-1 signaling pathway initiated by ICAM-1 binding.
Experimental Protocols
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This protocol describes a common method for assessing the direct inhibition of LFA-1 and ICAM-1 binding.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with recombinant human ICAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Binding Reaction:
-
Prepare serial dilutions of this compound in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2).
-
Add the this compound dilutions to the wells.
-
Add a constant concentration of biotinylated recombinant human LFA-1 to the wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without LFA-1).
-
Plot the absorbance against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
LFA-1-mediated Cellular Adhesion Assay
This protocol outlines a typical procedure for measuring the inhibition of leukocyte adhesion to an ICAM-1 coated surface.
-
Plate Preparation:
-
Coat a 96-well tissue culture plate with ICAM-1 as described in the binding assay protocol.
-
-
Cell Preparation:
-
Use a leukocyte cell line known to express high levels of LFA-1 (e.g., Jurkat cells).
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend them in an appropriate assay buffer.
-
-
Adhesion and Inhibition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the ICAM-1 coated wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator to allow for cell adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells to remove non-adherent cells. The washing step is critical and should be optimized to be gentle enough to not detach adhered cells but stringent enough to remove the background.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without cells).
-
Plot the fluorescence intensity against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Troubleshooting Guides
LFA-1/ICAM-1 Binding Assay (ELISA)
Caption: Troubleshooting common issues in LFA-1/ICAM-1 binding assays.
Q: My ELISA assay shows high background. What are the likely causes and solutions?
-
Cause: Insufficient blocking.
-
Solution: Increase the blocking incubation time or try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers).
-
-
Cause: Inadequate washing.
-
Solution: Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of liquid between washes.
-
-
Cause: High concentration of detection reagents.
-
Solution: Titrate the concentrations of biotinylated LFA-1 and streptavidin-HRP to find the optimal balance between signal and background.
-
-
Cause: Non-specific binding of reagents to the plate.
-
Solution: Include a detergent like Tween-20 in your wash and blocking buffers.
-
Q: I am getting a very low signal in my binding assay. What should I check?
-
Cause: Inactive recombinant proteins (LFA-1 or ICAM-1).
-
Solution: Ensure proteins have been stored correctly and have not undergone multiple freeze-thaw cycles. Test the activity of a new batch of proteins.
-
-
Cause: Suboptimal binding buffer conditions.
-
Solution: LFA-1 binding to ICAM-1 is dependent on divalent cations. Ensure your binding buffer contains adequate concentrations of Mn2+ or Mg2+.
-
-
Cause: Insufficient incubation times.
-
Solution: Increase the incubation times for the binding reaction and detection steps.
-
LFA-1-mediated Cellular Adhesion Assay
Caption: Troubleshooting common issues in LFA-1-mediated cellular adhesion assays.
Q: My cell adhesion assay shows high background (high adhesion in the negative control wells). What can I do?
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Cause: Non-specific binding of cells to the plate.
-
Solution: Ensure the plate is properly blocked with BSA or another suitable blocking agent.
-
-
Cause: Washing is not effectively removing non-adherent cells.
-
Solution: Optimize the washing procedure. A gentle but consistent flicking of the plate or the use of an automated plate washer can improve reproducibility.
-
-
Cause: Cells are in a high state of activation, leading to non-specific adhesion.
-
Solution: Ensure cells are in a resting state before the assay. Avoid harsh handling and consider a short "rest" period for the cells in assay buffer before adding them to the plate.
-
Q: I am observing very low cell adhesion, even in my positive control wells. What are the potential reasons?
-
Cause: Low LFA-1 expression on the cell surface.
-
Solution: Verify LFA-1 expression levels using flow cytometry. Use cells with consistently high LFA-1 expression. Cell line characteristics can change with passage number.
-
-
Cause: Inefficient coating of ICAM-1 on the plate.
-
Solution: Confirm the coating efficiency by using an anti-ICAM-1 antibody in an ELISA-like format. Ensure the recombinant ICAM-1 is active.
-
-
Cause: Washing steps are too harsh and are detaching adhered cells.
-
Solution: Reduce the force and number of washes. Manual washing with a multichannel pipette may offer more control than automated washers.
-
-
Cause: Inappropriate assay buffer.
-
Solution: As with the binding assay, ensure the presence of divalent cations (Mg2+/Mn2+) in the assay buffer, as they are essential for LFA-1 function.
-
Q: I am seeing a lot of variability between my replicate wells. What can I do to improve consistency?
-
Cause: Inconsistent washing technique.
-
Solution: Standardize the washing procedure for all wells. Manual washing requires consistent force and angle.
-
-
Cause: Uneven distribution of cells in the wells.
-
Solution: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
-
Cause: High cell passage number.
-
Solution: Use cells with a low passage number, as cell characteristics, including adhesion properties, can change over time in culture.
-
-
Cause: Edge effects.
-
Solution: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations, which can lead to variability. Fill the outer wells with PBS or media to create a humidity barrier.
-
References
A-286982 quality control and purity analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of A-286982.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It is a nonpeptide antagonist that binds to an allosteric site on LFA-1, preventing its interaction with ICAM-1 and thereby inhibiting cell adhesion.[3]
Q2: What are the typical purity specifications for this compound?
Commercially available this compound typically has a purity of ≥98%, with some suppliers offering grades of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvents like DMSO should be stored at -80°C to maintain stability.
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
Quality Control and Purity Analysis
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₇N₃O₄S |
| Molecular Weight | 453.56 g/mol |
| Appearance | Yellow solid |
| CAS Number | 280749-17-9 |
Table 2: Typical Purity and Analytical Methods
| Analytical Method | Typical Specification | Purpose |
| HPLC | ≥98% | Purity assessment and quantification |
| ¹H-NMR | Conforms to structure | Structural confirmation and identification of organic impurities |
| Mass Spectrometry (MS) | Conforms to molecular weight | Molecular weight confirmation and impurity identification |
| Certificate of Analysis (CoA) | Provided by supplier | Documents the specific purity and quality control results for a given batch |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Methodology:
This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
¹H-NMR for Structural Confirmation
Methodology:
This protocol outlines the general procedure for acquiring a ¹H-NMR spectrum of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS) for Molecular Weight Verification
Methodology:
This protocol provides a general method for the mass spectrometric analysis of this compound.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in acetonitrile or methanol.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. The expected [M+H]⁺ ion for this compound is at m/z 454.18.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Question: My this compound shows variable inhibitory effects in my cell adhesion assay. What could be the cause?
-
Answer:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure the compound is fully dissolved in your final assay medium. Precipitation can lead to a lower effective concentration. Consider preparing fresh dilutions from a DMSO stock for each experiment.
-
Cell Health and Density: The expression levels of LFA-1 and ICAM-1 can vary with cell passage number and confluency. Use cells within a consistent passage range and plate them at a standardized density.
-
Assay Conditions: Ensure that incubation times and temperatures are consistent between experiments.
-
Issue 2: Potential off-target effects observed.
-
Question: I am observing a cellular phenotype that I suspect might be an off-target effect of this compound. How can I investigate this?
-
Answer:
-
Dose-Response Curve: Perform a dose-response experiment to determine if the observed effect correlates with the known IC₅₀ of this compound for LFA-1/ICAM-1 inhibition. Off-target effects often occur at higher concentrations.
-
Use a Structurally Different Inhibitor: Employ another LFA-1/ICAM-1 inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, overexpress LFA-1 in your cells. This may require a higher concentration of this compound to achieve the same level of inhibition, providing evidence for on-target activity.
-
Issue 3: Difficulty in achieving complete dissolution of this compound.
-
Question: The this compound powder is not dissolving well in my chosen solvent. What can I do?
-
Answer:
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: Gentle warming of the solution may improve solubility, but be cautious to avoid degradation.
-
Solvent Choice: For aqueous buffers, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility.
-
Mandatory Visualizations
LFA-1/ICAM-1 Signaling Pathway
Caption: LFA-1/ICAM-1 signaling and inhibition by this compound.
Experimental Workflow for this compound Quality Control
Caption: Quality control workflow for this compound analysis.
References
- 1. Discovery of novel p-arylthio cinnamides as antagonists of leukocyte function-associated antigen-1/intracellular adhesion molecule-1 interaction. 1. Identification of an additional binding pocket based on an anilino diaryl sulfide lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to LFA-1 Inhibitors: A-286982, Lifitegrast, and BIRT 377
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lymphocyte function-associated antigen-1 (LFA-1) inhibitor A-286982 with other notable LFA-1 antagonists, Lifitegrast (also known as SAR 1118) and BIRT 377. The information presented is based on available experimental data to assist in evaluating their potential for research and therapeutic development.
Introduction to LFA-1 Inhibition
Lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion through its interaction with intercellular adhesion molecules (ICAMs). This interaction is pivotal for leukocyte trafficking, immune synapse formation, and T-cell activation. Consequently, inhibiting the LFA-1/ICAM-1 interaction has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. Small molecule inhibitors targeting LFA-1 have been developed, offering potential advantages over antibody-based therapies. This guide focuses on a comparative analysis of three such small molecule inhibitors: this compound, Lifitegrast, and BIRT 377.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound, Lifitegrast, and BIRT 377. It is important to note that the data are compiled from different studies, and variations in experimental conditions may influence the reported values.
| Inhibitor | Assay Type | Target/System | IC50 | Kd | Source |
| This compound | LFA-1/ICAM-1 Binding Assay | Purified LFA-1/ICAM-1 | 44 nM | - | [1] |
| LFA-1-mediated Cellular Adhesion | Cellular Assay | 35 nM | - | [1] | |
| LFA-1/ICAM-1 ELISA | Purified LFA-1/ICAM-1-Ig | >200 nM (>100-fold higher than "compound 3") | - | [2] | |
| Lifitegrast (SAR 1118) | Jurkat T-cell attachment to ICAM-1 | Jurkat cells | 2.98 nM | 3 nM | [3][4][5] |
| BIRT 377 | LFA-1/ICAM-1 Binding | Purified LFA-1/ICAM-1 | - | 26 nM | [6] |
| SKW3 cell binding to ICAM-1 | SKW3 cells | ~2.6 µM | - | [7] | |
| Superantigen-induced IL-2 production | Human PBMCs | 0.85 µM | - | [7] |
Mechanism of Action
This compound, Lifitegrast, and BIRT 377 are all allosteric inhibitors of LFA-1. They do not bind directly to the ICAM-1 binding site (the metal ion-dependent adhesion site, MIDAS) on the αL subunit's I-domain. Instead, they bind to a nearby allosteric site, known as the I-domain allosteric site (IDAS). This binding event stabilizes the LFA-1 in an inactive, low-affinity conformation, thereby preventing the conformational changes required for high-affinity binding to ICAM-1. This allosteric inhibition effectively blocks the LFA-1/ICAM-1 interaction and subsequent downstream signaling.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of LFA-1 and the methods used to study its inhibition, the following diagrams are provided.
Caption: LFA-1 Signaling Pathway and Allosteric Inhibition.
Caption: General Workflow for a Cellular Adhesion Assay.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are representative protocols for the key assays used to evaluate LFA-1 inhibitors, synthesized from the methodologies described in the cited literature.
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the binding of purified LFA-1 to immobilized ICAM-1.
Materials:
-
96-well ELISA plates
-
Recombinant human ICAM-1
-
Purified human LFA-1
-
LFA-1 inhibitors (this compound, etc.)
-
Anti-LFA-1 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Protocol:
-
Coating: Coat 96-well plates with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plates three times with wash buffer.
-
Inhibitor and LFA-1 Incubation: Add serial dilutions of the LFA-1 inhibitor to the wells, followed by the addition of a fixed concentration of purified LFA-1 (e.g., 50 ng/mL). Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plates three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-LFA-1 primary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plates three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Washing: Wash the plates five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.
Cellular Adhesion Assay (Jurkat Cells)
This assay measures the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human ICAM-1
-
Jurkat T-cells
-
LFA-1 inhibitors (this compound, etc.)
-
Calcein-AM (or other fluorescent cell viability dye)
-
Assay buffer (e.g., RPMI 1640)
-
PBS
Protocol:
-
Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling: Resuspend Jurkat cells in assay buffer and label with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Washing Cells: Wash the labeled cells twice with assay buffer to remove excess dye and resuspend at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Incubation: Add serial dilutions of the LFA-1 inhibitor to the ICAM-1 coated wells.
-
Cell Adhesion: Add the labeled Jurkat cells (e.g., 100 µL/well) to the wells containing the inhibitor and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Gently wash the wells twice with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Add 100 µL of assay buffer to each well and measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
Analysis: Calculate the percentage of cell adhesion relative to a control (no inhibitor) and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound, Lifitegrast, and BIRT 377 are all potent allosteric inhibitors of LFA-1 that function by stabilizing the inactive conformation of the receptor. While direct comparative data from a single study is limited, the available information suggests that Lifitegrast exhibits high potency in cell-based assays. This compound also demonstrates significant inhibitory activity in both binding and cellular assays. The choice of inhibitor for a specific research application will depend on the required potency, the experimental system being used, and the desired in vivo properties. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other LFA-1 inhibitors. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to A-286982 and Lifitegrast: Potent Inhibitors of the LFA-1/ICAM-1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of A-286982 and lifitegrast, two small molecule antagonists of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical pathway in T-cell mediated inflammation, a key driver in various inflammatory diseases, including dry eye disease.
Mechanism of Action
Both this compound and lifitegrast target the interaction between LFA-1, an integrin found on the surface of leukocytes, and its ligand ICAM-1, which is expressed on endothelial and antigen-presenting cells. By blocking this interaction, these compounds inhibit T-cell adhesion, migration, and the formation of the immunological synapse, thereby reducing the inflammatory cascade.[1][2]
Lifitegrast, marketed as Xiidra®, is an FDA-approved treatment for the signs and symptoms of dry eye disease.[3][4] It is a direct, competitive antagonist of the LFA-1/ICAM-1 interaction.[1] this compound, on the other hand, is a potent, allosteric inhibitor that binds to the I-domain allosteric site (IDAS) on LFA-1.[5] This allosteric binding induces a conformational change in LFA-1 that prevents its binding to ICAM-1.[5]
Preclinical and Clinical Performance
The following tables summarize the available quantitative data for this compound and lifitegrast, highlighting their performance in preclinical and clinical settings.
Table 1: In Vitro Potency of this compound
| Assay Type | IC50 (nM) | Reference |
| LFA-1/ICAM-1 Binding Assay | 44 | [5] |
| LFA-1-mediated Cellular Adhesion Assay | 35 | [5] |
Table 2: Preclinical Efficacy of Lifitegrast in a Dry Eye Mouse Model
| Treatment Group | Tear Volume (units) | Corneal Staining Score | Conjunctival CD4+IFN-γ+ T cells (%) | Reference |
| Experimental Dry Eye (EDE) | ~0.4 | ~2.5 | ~1.8 | [6] |
| 5% Lifitegrast | ~0.8 | ~1.5 | ~1.2 | [6] |
| 10% Lifitegrast + Tocopherol | ~1.0 | ~1.0 | ~0.8 | [6] |
Table 3: Clinical Efficacy of Lifitegrast in Phase III (OPUS) Trials for Dry Eye Disease
| Endpoint | OPUS-1 | OPUS-2 | OPUS-3 | Reference |
| Change from Baseline in Eye Dryness Score (EDS) at Day 84 (0-100 scale) | Not a primary endpoint | -12.61 (p < 0.0001 vs. placebo) | -10.0 (p < 0.0001 vs. placebo) | [7] |
| Change from Baseline in Inferior Corneal Staining Score (ICSS) at Day 84 (0-4 scale) | -0.24 (p = 0.0007 vs. placebo) | Not statistically significant | Not a primary endpoint | [7] |
Table 4: Common Adverse Events of Lifitegrast (from OPUS Trials)
| Adverse Event | Frequency (%) | Reference |
| Instillation site irritation | 17 | [7] |
| Dysgeusia (altered taste) | 16 | [7] |
| Reduced visual acuity | 12 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols relevant to the evaluation of LFA-1/ICAM-1 inhibitors.
LFA-1/ICAM-1 Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of LFA-1 to ICAM-1 in a cell-free system.
-
Plate Coating: 96-well microplates are coated with recombinant human ICAM-1.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Incubation: A fixed concentration of recombinant LFA-1 is mixed with varying concentrations of the test compound (this compound or lifitegrast) and added to the ICAM-1 coated wells.
-
Detection: A primary antibody specific to LFA-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The intensity of the color is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of LFA-1 binding to ICAM-1, is calculated from the dose-response curve.
T-Cell Adhesion Assay
This cell-based assay measures the ability of a compound to block the adhesion of T-cells to a layer of cells expressing ICAM-1.
-
Cell Culture: A monolayer of ICAM-1 expressing cells (e.g., endothelial cells) is grown in a 96-well plate.
-
T-Cell Labeling: T-cells (e.g., Jurkat cells) are labeled with a fluorescent dye, such as calcein-AM.
-
Treatment: The labeled T-cells are pre-incubated with varying concentrations of the test compound.
-
Co-incubation: The treated T-cells are then added to the monolayer of ICAM-1 expressing cells and incubated to allow for adhesion.
-
Washing: Non-adherent T-cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent T-cells is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition of T-cell adhesion is calculated for each compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
A Comparative Guide to LFA-1 Inhibitors: A-286982 and Lifitegrast
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of A-286982 and Lifitegrast, two small molecule inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1). This document outlines their specificity, mechanism of action, and provides supporting experimental data to aid in the selection of the most appropriate compound for research and development purposes.
Introduction to LFA-1 Inhibition
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in the inflammatory cascade by mediating the adhesion of immune cells to intercellular adhesion molecule-1 (ICAM-1) on target cells. This interaction is a key step in immune cell trafficking, activation, and the formation of the immunological synapse. Consequently, inhibiting the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. This guide focuses on two such inhibitors: this compound, a potent allosteric inhibitor, and Lifitegrast, an FDA-approved LFA-1 antagonist for the treatment of dry eye disease.
Quantitative Comparison of LFA-1 Inhibitors
The following table summarizes the key quantitative data for this compound and Lifitegrast, providing a direct comparison of their potency in inhibiting the LFA-1/ICAM-1 interaction.
| Parameter | This compound | Lifitegrast |
| Target | LFA-1/ICAM-1 Interaction | LFA-1/ICAM-1 Interaction |
| Mechanism of Action | Allosteric Inhibitor (binds to IDAS) | Direct Competitive Antagonist |
| IC50 (LFA-1/ICAM-1 Binding Assay) | 44 nM[1][2][3][4] | Not explicitly reported in a direct binding assay, but inhibits T-cell adhesion with high potency. |
| IC50 (Cellular Adhesion Assay) | 35 nM[1][2][3][4] | 2.98 nM (inhibition of Jurkat T cell attachment to ICAM-1)[5][6] |
| Selectivity | Information not readily available in public literature. | Information not readily available in public literature. |
| Off-Target Effects | Information not readily available in public literature. | Primarily localized side effects such as instillation site irritation and dysgeusia (altered taste) have been reported in clinical use.[7] Systemic side effects are not prominent.[8] |
Mechanism of Action and Specificity
This compound is a potent, allosteric inhibitor of the LFA-1/ICAM-1 interaction.[1] It binds to the I domain allosteric site (IDAS) on the αL subunit of LFA-1.[1] This binding induces a conformational change in LFA-1, locking it in a low-affinity state for ICAM-1 and thus preventing the cell-cell adhesion necessary for an inflammatory response.
Lifitegrast, on the other hand, acts as a direct competitive antagonist of LFA-1.[9] It is designed to mimic the binding epitope of ICAM-1, thereby directly competing with ICAM-1 for binding to LFA-1 and inhibiting T-cell adhesion and subsequent inflammatory processes.[10]
While both compounds are effective inhibitors of the LFA-1/ICAM-1 interaction, their distinct mechanisms of action may have implications for their specificity and potential off-target effects. However, detailed public data on the selectivity of this compound and Lifitegrast against other integrins or unrelated proteins is limited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
LFA-1/ICAM-1 Binding Assay (for this compound)
This assay is designed to measure the ability of a compound to inhibit the direct interaction between purified LFA-1 and ICAM-1.
Materials:
-
Purified recombinant human LFA-1 protein
-
Purified recombinant human ICAM-1-Fc fusion protein
-
High-binding 96-well microplates
-
Assay buffer (e.g., Tris-buffered saline with divalent cations like Mg2+/Ca2+)
-
This compound at various concentrations
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP-conjugated anti-human Fc)
-
Substrate for the enzyme (e.g., TMB)
-
Plate reader
Protocol:
-
Coat the 96-well microplate with purified LFA-1 overnight at 4°C.
-
Wash the plate to remove unbound LFA-1 and block non-specific binding sites with a blocking buffer (e.g., BSA in assay buffer).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the LFA-1 coated wells.
-
Add a constant concentration of ICAM-1-Fc to the wells and incubate to allow for binding.
-
Wash the plate to remove unbound ICAM-1-Fc.
-
Add the HRP-conjugated anti-human Fc secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
LFA-1-Mediated Cellular Adhesion Assay (for this compound and Lifitegrast)
This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to a substrate coated with ICAM-1.
Materials:
-
LFA-1 expressing cells (e.g., Jurkat T-cells)
-
96-well tissue culture plates
-
Recombinant human ICAM-1-Fc fusion protein
-
Assay medium (e.g., RPMI 1640)
-
This compound or Lifitegrast at various concentrations
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Protocol:
-
Coat the 96-well tissue culture plate with ICAM-1-Fc overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Label the LFA-1 expressing cells with a fluorescent dye like Calcein-AM.
-
Resuspend the labeled cells in assay medium.
-
Prepare serial dilutions of this compound or Lifitegrast in the assay medium.
-
Add the diluted compounds to the ICAM-1 coated wells.
-
Add the labeled cells to the wells and incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the percentage of adhesion inhibition against the log concentration of the inhibitor.
Visualizing the LFA-1 Signaling Pathway and Inhibition
The following diagrams, generated using Graphviz, illustrate the LFA-1 signaling pathway, the experimental workflow for inhibitor validation, and a comparison of the inhibitory mechanisms.
Caption: LFA-1 signaling pathway and points of inhibition by this compound and Lifitegrast.
Caption: Experimental workflow for validating LFA-1 inhibitor specificity.
Caption: Logical comparison of this compound and Lifitegrast.
Conclusion
Both this compound and Lifitegrast are potent inhibitors of the LFA-1/ICAM-1 interaction, a critical driver of inflammation. This compound demonstrates a novel allosteric mechanism, while Lifitegrast acts as a direct competitive antagonist. Based on the available data, Lifitegrast exhibits higher potency in cellular assays. The choice between these inhibitors for research purposes will depend on the specific experimental goals. For studies investigating allosteric modulation of integrins, this compound is an excellent tool. For applications requiring high-potency inhibition of LFA-1 mediated cell adhesion, Lifitegrast may be the more suitable candidate. Further studies are warranted to fully elucidate the selectivity profiles of both compounds, which will be crucial for their development as therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | Integrin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. dovepress.com [dovepress.com]
A Comparative Guide to A-286982 and Competitive LFA-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the allosteric LFA-1 antagonist, A-286982, with direct competitive LFA-1 antagonists. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.
Introduction to LFA-1 Antagonism
Lymphocyte function-associated antigen-1 (LFA-1) is an integrin receptor crucial for the adhesion and activation of T-cells, playing a significant role in the inflammatory cascade.[1] The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells and endothelial cells, is a key step in the immune response.[1] Consequently, the inhibition of the LFA-1/ICAM-1 interaction presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]
LFA-1 antagonists can be broadly categorized into two main classes based on their mechanism of action:
-
Allosteric Antagonists: These molecules, such as this compound, bind to a site on LFA-1 distinct from the ICAM-1 binding site, known as the I-domain allosteric site (IDAS).[2][3] This binding induces a conformational change in LFA-1, preventing it from adopting the high-affinity state required for ICAM-1 binding.[3]
-
Direct Competitive Antagonists: These compounds, including lifitegrast (formerly SAR 1118), directly compete with ICAM-1 for binding to the active site of LFA-1.[4]
This guide will delve into a detailed comparison of this compound with representative direct competitive LFA-1 antagonists, focusing on their in vitro potency and mechanisms of action.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several direct competitive LFA-1 antagonists from various in vitro assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Antagonist Type | Assay | IC50 (nM) | Reference |
| This compound | Allosteric | LFA-1/ICAM-1 Binding Assay | 44 | [2] |
| LFA-1-mediated Cellular Adhesion | 35 | [2] | ||
| Compound 3 | Direct Competitive | LFA-1/ICAM-1 ELISA | 2 | [5] |
| Lifitegrast (SAR 1118) | Direct Competitive | Jurkat T-cell attachment to ICAM-1 | 2.98 | [6] |
| LFA-1/ICAM-1 Antagonist Activity | ~10.5 | [7] |
Mechanism of Action and Signaling Pathways
The distinct binding mechanisms of allosteric and direct competitive antagonists lead to different modes of inhibition.
This compound (Allosteric Antagonist): this compound binds to the I-domain allosteric site (IDAS) on the αL subunit of LFA-1.[2] This binding event prevents the conformational change required for LFA-1 to transition to its high-affinity state, thereby inhibiting its interaction with ICAM-1.[3] This is considered an insurmountable antagonism, as increasing the concentration of ICAM-1 cannot fully overcome the inhibition.
Direct Competitive Antagonists (e.g., Lifitegrast): These antagonists directly compete with ICAM-1 for binding at the metal ion-dependent adhesion site (MIDAS) within the I-domain of LFA-1.[8] Their efficacy is dependent on their affinity for LFA-1 relative to that of ICAM-1. This is a surmountable antagonism, meaning that increasing the concentration of ICAM-1 can overcome the inhibitory effect.
The following diagram illustrates the LFA-1 signaling pathway and the points of intervention for both allosteric and direct competitive antagonists.
Caption: LFA-1 signaling and points of antagonist intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
LFA-1/ICAM-1 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to quantify the inhibitory effect of compounds on the binding of LFA-1 to ICAM-1 in a cell-free system.
Protocol:
-
Coating: 96-well microtiter plates are coated with a recombinant human ICAM-1/Fc chimera solution overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Incubation: A constant concentration of purified LFA-1 is added to the wells along with serial dilutions of the test compound (e.g., this compound or a competitive antagonist). The plates are incubated for 1-2 hours at 37°C.
-
Detection: After washing, a primary antibody specific for LFA-1 is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the reaction is allowed to develop.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of LFA-1 binding to ICAM-1.
T-Cell Adhesion Assay
This cell-based assay measures the ability of a compound to inhibit the adhesion of T-cells to a layer of ICAM-1.[9]
Protocol:
-
Plate Coating: 96-well plates are coated with ICAM-1 as described in the ELISA protocol.
-
Cell Labeling: T-cells (e.g., from a cell line like Jurkat or primary T-lymphocytes) are labeled with a fluorescent dye, such as calcein-AM.
-
Compound Incubation: The labeled T-cells are pre-incubated with various concentrations of the test antagonist for a defined period.
-
Adhesion: The treated T-cells are then added to the ICAM-1 coated wells and allowed to adhere for a specific time (e.g., 30-60 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 is determined as the concentration of the antagonist that inhibits 50% of T-cell adhesion.
The following diagram illustrates a typical workflow for a T-cell adhesion assay.
Caption: A typical workflow for an in vitro T-cell adhesion assay.
Conclusion
Both allosteric and direct competitive LFA-1 antagonists have demonstrated potent inhibition of the LFA-1/ICAM-1 interaction. This compound, as an allosteric inhibitor, offers a distinct mechanism of action that results in insurmountable antagonism. Direct competitive antagonists like lifitegrast have also shown high potency and have progressed to clinical use. The choice between these classes of antagonists may depend on the specific therapeutic goals and the desired pharmacological profile. This guide provides a foundational comparison to aid in the selection and development of LFA-1 targeted therapeutics. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their in vitro and in vivo efficacy.
References
- 1. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dynamic control of allosteric antagonism of leukocyte function antigen-1 and intercellular adhesion molecule-1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lymphocyte function-associated antigen 1 - Wikipedia [en.wikipedia.org]
- 9. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Allosteric LFA-1 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance and experimental evaluation of allosteric inhibitors targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1).
This guide provides a comparative analysis of prominent allosteric inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitor performance based on available experimental data. This includes a detailed look at their mechanisms of action, potency, and the experimental protocols used for their evaluation.
Introduction to LFA-1 and Allosteric Inhibition
LFA-1, a heterodimeric protein composed of αL (CD11a) and β2 (CD18) subunits, plays a pivotal role in the immune system by mediating the adhesion of leukocytes to endothelial cells and antigen-presenting cells through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is crucial for T-cell activation, migration to inflammatory sites, and the formation of the immunological synapse.[1]
Allosteric inhibitors of LFA-1 offer a promising therapeutic strategy by modulating the receptor's function without directly competing with its natural ligand, ICAM-1. These inhibitors bind to sites distinct from the active site, inducing conformational changes that lock LFA-1 in a low-affinity state and prevent the downstream signaling required for a full immune response.[2] This approach can offer advantages in terms of specificity and reduced potential for off-target effects compared to orthosteric inhibitors.
Comparative Performance of Allosteric LFA-1 Inhibitors
The following tables summarize the quantitative data for several key allosteric LFA-1 inhibitors, providing a basis for comparing their potency and binding characteristics.
Table 1: Small Molecule Allosteric LFA-1 Inhibitors
| Inhibitor Name/Class | Chemical Scaffold | Target Site | IC50 | Kd | Key Characteristics |
| Lifitegrast (SAR 1118) | Tetrahydroisoquinoline | I-domain Allosteric Site (IDAS) | 2.98 nM (Jurkat cell adhesion to ICAM-1)[3] | - | FDA-approved for dry eye disease; mimics ICAM-1 binding epitope. |
| BIRT 377 | Imidazolidinedione | I-domain Allosteric Site (IDAS) | 0.85 µM (SEB-induced IL-2 production)[4] | 26 nM | Orally bioavailable; potent negative allosteric modulator. |
| Arylthio derivative | Arylthio | I-domain Allosteric Site (IDAS) | 10.9 nM (LFA-1/ICAM-1 competition assay)[5] | 18.3 nM (ITC)[5] | Novel class with high affinity for the isolated I-domain. |
| Bis- and tris-aryl-bicyclic-succinimides | Bicyclic succinimide | I-domain Allosteric Site (IDAS) | Low nanomolar range[6] | - | New generation of orally available inhibitors; devoid of partial agonism.[6] |
Table 2: Biological Allosteric LFA-1 Inhibitor
| Inhibitor Name | Type | Target Site | Mechanism of Action | Key Characteristics |
| Efalizumab (Raptiva®) | Humanized Monoclonal Antibody | CD11a subunit of LFA-1 | Binds to the CD11a subunit, preventing the conformational changes required for high-affinity ICAM-1 binding. | Withdrawn from the market due to risk of progressive multifocal leukoencephalopathy (PML). |
Mechanism of Action and Signaling Pathways
Allosteric inhibition of LFA-1 disrupts the "inside-out" and "outside-in" signaling pathways that are essential for its function. Inside-out signaling, initiated by chemokines or T-cell receptor (TCR) activation, triggers a conformational shift in LFA-1 from a low-affinity "bent" state to a high-affinity "extended" state, enabling it to bind ICAM-1. Outside-in signaling occurs upon ICAM-1 binding and further stabilizes the high-affinity state, leading to downstream signaling events such as cytoskeletal rearrangement and gene expression.[2]
Allosteric inhibitors primarily target two key sites:
-
I-domain Allosteric Site (IDAS): Located on the αL subunit's I-domain, this is the binding site for many small molecule inhibitors like Lifitegrast and BIRT 377. Binding to the IDAS stabilizes the closed, low-affinity conformation of the I-domain, preventing the downward movement of the α7 helix that is necessary for the active, open conformation.[2][7]
-
I-like Domain: Situated on the β2 subunit, this domain is another target for allosteric inhibition. Inhibitors binding here can disrupt the interaction between the αL I-domain and the β2 I-like domain, which is crucial for the conformational changes leading to LFA-1 activation.[8]
The following diagram illustrates the LFA-1 signaling pathway and the points of intervention for allosteric inhibitors.
Caption: LFA-1 signaling pathway and points of allosteric inhibitor intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of allosteric LFA-1 inhibitors. The following sections provide protocols for key experiments cited in the evaluation of these compounds.
LFA-1 Dependent Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Experimental Workflow:
Caption: Workflow for a typical LFA-1 dependent cell adhesion assay.
Detailed Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation and Inhibitor Incubation:
-
Culture LFA-1 expressing cells, such as Jurkat T-cells, under standard conditions.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer and pre-incubate with various concentrations of the allosteric LFA-1 inhibitor or vehicle control for 30 minutes at 37°C.[9]
-
-
Adhesion:
-
Wash the blocked plate and add the cell/inhibitor suspension to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the plate multiple times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
LFA-1 Receptor Occupancy Assay by Flow Cytometry
This assay quantifies the binding of an allosteric inhibitor to LFA-1 on the surface of cells, providing a measure of target engagement.
Experimental Workflow:
Caption: Workflow for an LFA-1 receptor occupancy assay using flow cytometry.
Detailed Protocol:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[10]
-
Alternatively, use an LFA-1 expressing cell line like Jurkat cells.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide).
-
-
Inhibitor Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add varying concentrations of the allosteric LFA-1 inhibitor or vehicle control and incubate for a predetermined time (e.g., 30-60 minutes) at the desired temperature (e.g., 4°C or 37°C).
-
-
Antibody Staining:
-
Without washing, add a pre-titered amount of a fluorescently labeled monoclonal antibody that competes with the inhibitor for binding to the allosteric site.
-
Alternatively, to measure total LFA-1 expression, use a non-competing antibody that binds to a different epitope.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing and Data Acquisition:
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Determine the Mean Fluorescence Intensity (MFI) of the stained cells for each inhibitor concentration.
-
Calculate the percent receptor occupancy as: %RO = [1 - (MFI with inhibitor - MFI of unstained) / (MFI without inhibitor - MFI of unstained)] x 100.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics (association and dissociation rates) of an inhibitor to its target protein in real-time.
Experimental Workflow:
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Detailed Protocol:
-
Ligand Immobilization:
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize purified recombinant LFA-1 protein onto the activated surface to a desired response unit (RU) level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection (Binding Measurement):
-
Prepare a dilution series of the allosteric inhibitor in running buffer.
-
Inject the inhibitor solutions over the LFA-1-immobilized surface at a constant flow rate for a defined association time.
-
Follow with an injection of running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized LFA-1) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
The development of allosteric LFA-1 inhibitors represents a significant advancement in the targeted therapy of inflammatory diseases. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of standardized experimental protocols for generating robust and comparable data. By understanding the nuances of their mechanisms of action and performance metrics, researchers and drug developers can make more informed decisions in the pursuit of novel and effective immunomodulatory therapies. The continued exploration of new chemical scaffolds and a deeper understanding of the allosteric regulation of LFA-1 will undoubtedly pave the way for the next generation of these promising therapeutics.
References
- 1. The determination and correlation of molecular and cellular equilibrium Kd and kinetic k(off) values for small molecule allosteric antagonists of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Dynamics of the Integrin LFA-1 I-Domain in the Inactive State Underlie its Inside-Out/Outside-In Signaling and Allosteric Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allosteric targeting resolves limitations of earlier LFA-1 directed modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors induce conformational changes in the I domain and the I-like domain of lymphocyte function-associated antigen-1. Molecular insights into integrin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. research.pasteur.fr [research.pasteur.fr]
A Comparative Guide to LFA-1 Antagonism: A-286982 versus Anti-LFA-1 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor A-286982 and anti-LFA-1 antibodies, two distinct classes of antagonists targeting the Leukocyte Function-Associated Antigen-1 (LFA-1). The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Inhibitors
The interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a critical step in the inflammatory cascade, mediating leukocyte adhesion to endothelial cells and subsequent tissue infiltration. Both this compound and anti-LFA-1 antibodies effectively disrupt this interaction, albeit through different mechanisms.
This compound: The Allosteric Modulator
This compound is a potent, small molecule inhibitor that functions as an allosteric antagonist of LFA-1.[1] It binds to a site on the I-domain of the LFA-1 α-subunit known as the I-domain allosteric site (IDAS).[1] This binding induces a conformational change in LFA-1, locking it in a low-affinity state for ICAM-1.[2] This allosteric inhibition is insurmountable, meaning that increasing the concentration of ICAM-1 cannot fully overcome the inhibitory effect of this compound.[2]
Anti-LFA-1 Antibodies: The Direct Blockers
Anti-LFA-1 monoclonal antibodies, on the other hand, typically function as direct competitive inhibitors. They bind to specific epitopes on the LFA-1 α-subunit (CD11a) or β-subunit (CD18), physically obstructing the binding of ICAM-1. The exact binding site can vary between different antibody clones, leading to a range of effects on LFA-1 function.[3][4] Some antibodies may only block the ICAM-1 binding site, while others can also influence the conformational state of LFA-1.[4][5]
Comparative Efficacy: A Quantitative Look
| Inhibitor | Assay Type | IC50 Value | Reference |
| This compound | LFA-1/ICAM-1 Binding Assay | 44 nM | [1] |
| This compound | LFA-1-mediated Cellular Adhesion Assay | 35 nM | [1] |
| Anti-LFA-1 mAb (M17/4) | Lymphocyte Adhesion to ICAM-1 | Partial inhibition at 0.1 µg/ml, near complete at higher concentrations | [3] |
| Anti-LFA-1 mAb (2D7) | Lymphocyte Adhesion to ICAM-1 | Less potent than M17/4, partial inhibition | [3] |
Note: The data for anti-LFA-1 antibodies is presented qualitatively due to the lack of specific IC50 values in the reviewed literature for direct comparison with this compound. The efficacy of monoclonal antibodies can vary significantly based on the specific clone, epitope recognized, and experimental conditions.
LFA-1 Signaling and Inhibition
The binding of ICAM-1 to LFA-1 initiates a cascade of intracellular signaling events, crucial for T-cell activation, proliferation, and effector functions. Both this compound and anti-LFA-1 antibodies interrupt this signaling cascade by preventing the initial ligand-receptor interaction.
Caption: LFA-1 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
LFA-1/ICAM-1 Binding Assay
This assay quantifies the direct interaction between LFA-1 and ICAM-1 and the inhibitory effect of test compounds.
Objective: To determine the concentration of an inhibitor that prevents 50% of LFA-1 from binding to ICAM-1 (IC50).
General Protocol:
-
Coating: Recombinant human ICAM-1 is coated onto the wells of a microtiter plate.
-
Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA solution) to prevent non-specific binding.
-
Incubation: Purified LFA-1 is pre-incubated with varying concentrations of the test compound (this compound or anti-LFA-1 antibody).
-
Binding: The LFA-1/inhibitor mixture is added to the ICAM-1 coated wells and incubated to allow binding.
-
Washing: Unbound LFA-1 is removed by washing the wells.
-
Detection: The amount of bound LFA-1 is quantified using a detection method, such as an enzyme-linked immunosorbent assay (ELISA) with an anti-LFA-1 antibody conjugated to an enzyme that produces a colorimetric or fluorescent signal.
-
Analysis: The signal intensity is measured, and the IC50 value is calculated from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Competition between intercellular adhesion molecule-1 and a small-molecule antagonist for a common binding site on the αl subunit of lymphocyte function-associated antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation-induced conformational changes in the I domain region of lymphocyte function-associated antigen 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A-286982: A Comparative Analysis of an Allosteric LFA-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of A-286982, a potent allosteric inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. While detailed cross-reactivity data for this compound against a broad panel of other integrins is not extensively available in the public domain, this document summarizes its known activity, compares it with the clinically approved LFA-1 inhibitor Lifitegrast, and provides detailed experimental protocols for assessing LFA-1/ICAM-1 binding.
Introduction to this compound
This compound is a small molecule antagonist that allosterically inhibits the interaction between LFA-1 and its ligand ICAM-1.[1][2] This interaction is a critical component of the immunological synapse, facilitating leukocyte adhesion to endothelial cells and subsequent tissue infiltration during inflammatory responses. By binding to the I-domain allosteric site (IDAS) on the LFA-1 αL subunit, this compound induces a conformational change that prevents the high-affinity binding state required for interaction with ICAM-1.[3]
Comparative Analysis: this compound vs. Lifitegrast
A direct comparison of the selectivity profile of this compound with other LFA-1 inhibitors is challenging due to the limited public data on its cross-reactivity. However, a comparison with Lifitegrast, a clinically approved LFA-1 antagonist for the treatment of dry eye disease, can provide valuable context.[4][5] Both compounds are allosteric inhibitors of LFA-1.[6][7]
| Compound | Target | IC50 (LFA-1/ICAM-1 Binding Assay) | IC50 (Cellular Adhesion Assay) | Selectivity Profile |
| This compound | LFA-1/ICAM-1 Interaction | 44 nM[1][2] | 35 nM[1][2] | Described as a "selective" inhibitor of LFA-1, but quantitative data against other integrins is not readily available.[1] Allosteric LFA-1 inhibitors as a class are noted for their selectivity versus other integrins.[6] |
| Lifitegrast | LFA-1/ICAM-1 Interaction | Not widely reported in public literature | Potent inhibitor of T-cell adhesion | Allosteric LFA-1 inhibitors, in general, are characterized by their selective binding to LFA-1 over other integrins.[6][8] |
Note: The lack of a comprehensive, publicly available selectivity panel for this compound is a significant data gap. Researchers are encouraged to perform their own selectivity profiling to fully characterize its off-target activity.
Signaling Pathway of LFA-1/ICAM-1 Interaction and Inhibition
The following diagram illustrates the signaling pathway of LFA-1 activation and its inhibition by allosteric antagonists like this compound.
Figure 1. LFA-1 activation and inhibition by this compound.
Experimental Protocols
In Vitro LFA-1/ICAM-1 Binding Assay (Cell-Free)
This assay quantifies the direct interaction between purified LFA-1 and ICAM-1 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant human LFA-1
-
Purified recombinant human ICAM-1-Fc fusion protein
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MnCl2, 0.005% Tween-20, pH 7.4)
-
High-binding 96-well microplates
-
HRP-conjugated anti-human Fc antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat a 96-well plate with ICAM-1-Fc overnight at 4°C.
-
Wash the plate with wash buffer (assay buffer without MnCl2) to remove unbound ICAM-1.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in assay buffer) for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells, followed by the addition of purified LFA-1.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the plate to remove unbound LFA-1 and inhibitor.
-
Add HRP-conjugated anti-human Fc antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based LFA-1-Mediated Adhesion Assay
This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a layer of cells expressing ICAM-1.
Materials:
-
LFA-1 expressing cells (e.g., Jurkat T-cells)
-
ICAM-1 expressing cells (e.g., HUVECs) or ICAM-1 coated plates
-
This compound
-
Cell culture medium
-
Calcein-AM (or other fluorescent cell stain)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed ICAM-1 expressing cells in a 96-well plate and grow to confluence (or coat the plate with ICAM-1).
-
Label LFA-1 expressing cells with Calcein-AM.
-
Treat the labeled LFA-1 expressing cells with various concentrations of this compound for 30-60 minutes.
-
Add the treated LFA-1 expressing cells to the ICAM-1 expressing cell layer.
-
Centrifuge the plate at low speed to initiate cell contact.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the percentage of adhesion inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro LFA-1/ICAM-1 inhibition assay.
Figure 2. Workflow for an in vitro LFA-1/ICAM-1 inhibition assay.
Conclusion
This compound is a potent allosteric inhibitor of the LFA-1/ICAM-1 interaction. While its selectivity profile is not as extensively documented in the public domain as that of the clinically approved drug Lifitegrast, the available data indicates high potency. The provided experimental protocols offer a framework for researchers to independently assess the activity and selectivity of this compound and other LFA-1 inhibitors. Further studies are warranted to fully elucidate the cross-reactivity profile of this compound against a broader range of integrins to better understand its therapeutic potential and potential off-target effects.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Allosteric targeting resolves limitations of earlier LFA-1 directed modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
Validating A-286982 Activity in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-286982, a selective allosteric inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), with other relevant LFA-1 inhibitors. The focus is on validating the activity of these compounds in primary human cells, offering supporting experimental data and detailed protocols to aid in the design and execution of robust preclinical studies.
Introduction to this compound and LFA-1 Inhibition
This compound is a potent small molecule that selectively inhibits the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the immunological synapse, facilitating T-cell activation, proliferation, and trafficking to sites of inflammation. By binding to the I-domain allosteric site (IDAS) on LFA-1, this compound prevents the conformational changes required for high-affinity ICAM-1 binding, thereby exerting its immunomodulatory effects.[1][2] The inhibition of the LFA-1/ICAM-1 axis represents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.
This guide compares this compound with two other notable LFA-1 inhibitors:
-
Lifitegrast (SAR1118): A direct competitive antagonist of LFA-1, approved for the treatment of dry eye disease.
-
BMS-587101: A potent, orally active LFA-1 antagonist with demonstrated efficacy in preclinical models of arthritis.
Comparative Activity of LFA-1 Inhibitors
The following table summarizes the available quantitative data on the in vitro activity of this compound and its comparators. It is important to note that direct side-by-side comparisons in primary human cells are limited in the public domain. The presented data is compiled from various sources and assay conditions may differ.
| Compound | Target | Assay Type | Cell Type/System | IC50 | Reference |
| This compound | LFA-1/ICAM-1 Interaction | Binding Assay | Purified LFA-1/ICAM-1 | 44 nM | [2] |
| LFA-1 Mediated Adhesion | Cellular Adhesion | Cell Line | 35 nM | [2] | |
| Lifitegrast (SAR1118) | LFA-1/ICAM-1 Interaction | T-cell Binding | Jurkat T-cells | 3 nM | |
| Cytokine Release | IL-2, IFN-γ, TNF-α, etc. | Activated Lymphocytes | ~2 nM | ||
| BMS-587101 | LFA-1 Mediated Proliferation | T-cell Proliferation | Human T-cells + HUVEC | 20 nM | [3] |
| LFA-1 Mediated Adhesion | T-cell Adhesion | Human T-cells to Endothelial Cells | - | [4] | |
| Th1 Cytokine Production | Cytokine Release | Human T-cells | - | [4] |
Signaling Pathway of LFA-1 Inhibition
The interaction between a T-cell and an antigen-presenting cell (APC) is stabilized by the LFA-1/ICAM-1 binding, a crucial component of the immunological synapse. Inhibition of this interaction disrupts downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production.
References
- 1. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule LFA-1 Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the therapeutic landscape of small molecule Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibitors, offering a comparative analysis of their performance, supported by experimental data and detailed protocols.
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor on leukocytes, and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), is a critical pathway in the inflammatory cascade. This interaction facilitates leukocyte adhesion to the endothelium, transmigration into tissues, and the formation of the immunological synapse, leading to T-cell activation and cytokine release.[1][2][3] Consequently, blocking the LFA-1/ICAM-1 axis has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[4][5] This guide provides a head-to-head comparison of prominent small molecule LFA-1 inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Quantitative Performance of LFA-1 Inhibitors
The following table summarizes the in vitro potency of several key small molecule LFA-1 inhibitors. The half-maximal inhibitory concentration (IC50) values from cell adhesion assays and dissociation constants (Kd) are presented to facilitate a direct comparison of their efficacy in disrupting the LFA-1/ICAM-1 interaction.
| Compound | Chemical Class | Cell Adhesion IC50 (nM) | Binding Affinity (Kd) (nM) | Key Characteristics |
| Lifitegrast (SAR 1118) | Tetrahydroisoquinoline | 2.98 (Jurkat T cell attachment to ICAM-1)[6][7][8] | - | Approved for the treatment of dry eye disease; administered as an ophthalmic solution.[9] |
| BMS-587101 | Spirocyclic hydantoin | 20 (T-cell proliferation)[10] | - | Orally active, demonstrated efficacy in preclinical models of arthritis.[10][11] |
| BIRT 377 | Imidazolidine-2,4-dione | 2600 (SKW3 cell binding to ICAM-1)[12] | 26[13] | Orally bioavailable allosteric inhibitor.[12][14] |
| Compound 4 (Genentech/Roche) | Diaminopropionic acid derivative | 16 (Neutrophil/ICAM-1 adhesion)[4] | - | Demonstrates selectivity for LFA-1 over Mac-1.[4] |
| Compound 6 (Genentech/Roche) | Diaminopropionic acid derivative | 0.1 (Neutrophil/ICAM-1 adhesion)[4] | - | High potency in cell adhesion assays.[4] |
LFA-1 Signaling Pathway
The binding of ICAM-1 to LFA-1 on a T-cell, often initiated by chemokine signaling, triggers a cascade of intracellular events known as "outside-in" signaling. This signaling is crucial for T-cell activation, proliferation, and cytokine production. The following diagram illustrates the key components of the LFA-1 signaling pathway.
Caption: LFA-1 signaling cascade initiated by ICAM-1 binding.
Experimental Protocols
LFA-1/ICAM-1 Cell Adhesion Assay
This assay quantifies the ability of a small molecule inhibitor to block the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
96-well, flat-bottom microplates
-
Recombinant human ICAM-1/Fc chimera
-
LFA-1-expressing cells (e.g., Jurkat T-cells, SKW3 cells)
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
-
Assay buffer (e.g., PBS with Ca²⁺/Mg²⁺)
-
Test compounds (small molecule LFA-1 inhibitors)
-
Plate reader with fluorescence detection
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human ICAM-1/Fc overnight at 4°C.
-
Wash the wells with assay buffer to remove unbound ICAM-1.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Cell Preparation:
-
Label the LFA-1-expressing cells with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in assay buffer.
-
-
Inhibition Assay:
-
Add serial dilutions of the test compounds to the ICAM-1 coated wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.
-
-
Washing and Detection:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow for a cell-based LFA-1/ICAM-1 adhesion assay.
Cytokine Release Assay
This assay measures the effect of LFA-1 inhibitors on the production of inflammatory cytokines by activated T-cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
Cell culture medium and supplements
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))
-
Test compounds (small molecule LFA-1 inhibitors)
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., IL-2, IFN-γ, TNF-α)
-
96-well cell culture plates
-
Centrifuge
-
Plate reader for ELISA
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or T-cells in a 96-well culture plate.
-
Pre-incubate the cells with various concentrations of the LFA-1 inhibitor.
-
-
T-cell Activation:
-
Stimulate the cells with a T-cell activator (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Include unstimulated and stimulated control wells (without inhibitor).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of the inhibitor on cytokine production by comparing the levels in treated wells to the stimulated control.
-
Calculate the IC50 for the inhibition of each cytokine.
-
Workflow Diagram:
Caption: Workflow for a cytokine release assay to assess LFA-1 inhibition.
Conclusion
The small molecule inhibitors of the LFA-1/ICAM-1 interaction represent a diverse and promising class of therapeutics for inflammatory and autoimmune diseases. This guide provides a framework for comparing these molecules based on their in vitro potency and offers standardized protocols for their evaluation. The continued development and characterization of novel LFA-1 antagonists will undoubtedly lead to new and improved treatments for a wide range of debilitating conditions.
References
- 1. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lifitegrast | Integrin | TargetMol [targetmol.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Development of lifitegrast: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An LFA-1 (alphaLbeta2) small-molecule antagonist reduces inflammation and joint destruction in murine models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of A-286982: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information and step-by-step procedures for the proper disposal of A-286982, a potent inhibitor of the LFA-1/ICAM-1 interaction. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. Key data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 280749-17-9 | GlpBio[1], MedKoo Biosciences[2] |
| Molecular Formula | C₂₄H₂₇N₃O₄S | GlpBio[1], MedKoo Biosciences[2] |
| Molecular Weight | 453.55 g/mol | GlpBio[1], MedKoo Biosciences[2] |
| Appearance | Solid powder | MedKoo Biosciences[2] |
| Solubility | Soluble in DMSO and DMF | GlpBio[1], MedKoo Biosciences[2] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | MedKoo Biosciences[2] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences[2] |
Experimental Protocols
While specific experimental protocols for this compound are diverse and application-dependent, a common procedure involves its use as an inhibitor in cell-based assays. For instance, in an LFA-1-mediated cellular adhesion assay, this compound has an IC₅₀ of 35 nM.[3] A typical protocol would involve dissolving this compound in a suitable solvent like DMSO to create a stock solution, which is then further diluted to the desired concentration in cell culture media before being added to the cells.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste should always be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following are general procedural steps based on the available information and standard laboratory practices.
Solid Waste Disposal
Solid waste includes items such as contaminated personal protective equipment (gloves, lab coats), weigh boats, pipette tips, and empty vials.
-
Segregation: Collect all solid waste contaminated with this compound separately from regular laboratory trash.
-
Packaging: Place the waste in a clearly labeled, durable, and sealed container. The label should include the chemical name ("this compound") and any other information required by your institution.
-
Disposal: Transfer the sealed container to the designated solid chemical waste collection area in your laboratory. This waste will be collected by your institution's hazardous waste management service for final disposal.
Liquid Waste Disposal
Liquid waste may include unused or expired solutions of this compound in solvents like DMSO or aqueous buffers.
-
Organic Solvent Waste: Solutions of this compound in organic solvents such as DMSO should be collected in a designated, labeled, and sealed waste container. This container should be compatible with the solvent used. Never dispose of organic solvents down the drain.
-
Aqueous Waste: For dilute aqueous solutions of this compound, consult your local EHS guidelines. Some institutions may permit the disposal of small quantities of non-hazardous aqueous solutions down the sanitary sewer with copious amounts of water. However, this is highly dependent on local regulations and the concentration of the compound. When in doubt, it is always safest to collect the aqueous waste in a labeled container for professional disposal.
Decontamination of Glassware and Equipment
-
Rinsing: Glassware and equipment that have come into contact with this compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Rinsate Collection: The initial rinsate should be collected and disposed of as liquid chemical waste.
-
Washing: After the initial rinse, glassware can typically be washed with soap and water as usual.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid powder or volatile solvents.
-
Spill Management: In the event of a spill, contain the material and clean the area using appropriate spill cleanup materials. Dispose of the cleanup materials as solid chemical waste.
By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling A-286982
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with A-286982, a potent, allosteric inhibitor of the LFA-1/ICAM-1 interaction. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
This compound is a small molecule compound that effectively blocks the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), with IC50 values of 44 nM and 35 nM in binding and cellular adhesion assays, respectively.[1] Its mechanism of action involves binding to the I domain allosteric site (IDAS) on LFA-1.[1] Given its high potency, stringent safety protocols must be followed during handling, storage, and disposal.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for various handling scenarios.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: Full-face or half-mask air-purifying respirator (NIOSH-approved) with appropriate particulate filters. A powered air-purifying respirator (PAPR) is recommended for extended or high-quantity work. - Eye Protection: Chemical splash goggles and a face shield worn over the respirator. - Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contaminated. - Body Protection: A disposable, solid-front lab coat or coveralls with tight-fitting cuffs. - Footwear: Closed-toe, chemical-resistant shoes or shoe covers. |
| Solution Preparation and Handling | - Eye Protection: Chemical splash goggles. - Gloves: Chemically resistant gloves (e.g., nitrile). - Body Protection: A standard lab coat. |
| General Laboratory Use (Diluted Solutions) | - Eye Protection: Safety glasses with side shields. - Gloves: Chemically resistant gloves (e.g., nitrile). - Body Protection: A standard lab coat. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: All handling of solid this compound and concentrated stock solutions should be performed in a certified chemical fume hood or a containment enclosure such as a glove box.
-
Weighing: Use a balance with a draft shield within the fume hood.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound powder. Use anti-static weigh paper or a weighing boat.
-
Solubilization: Add the solvent to the powder slowly and carefully to avoid generating dust. This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Storage: Store the solid compound and stock solutions in clearly labeled, tightly sealed containers.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, sealed hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated PPE | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag for incineration. |
Experimental Protocols
LFA-1/ICAM-1 Mediated Cellular Adhesion Assay
This protocol is a representative method for assessing the inhibitory activity of this compound on LFA-1/ICAM-1 mediated cell adhesion.
Materials:
-
T-lymphocyte cell line expressing LFA-1 (e.g., Jurkat cells)
-
Recombinant human ICAM-1/Fc chimera
-
96-well tissue culture plates
-
Assay buffer (e.g., RPMI 1640)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
This compound stock solution (in DMSO)
-
Plate reader with fluorescence capabilities
Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc chimera overnight at 4°C.
-
Blocking: Wash the wells and block with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Cell Labeling: Label the T-lymphocytes with a fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the labeled T-lymphocytes and incubate.
-
Adhesion: Add the cell-compound mixture to the ICAM-1 coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion inhibition at each concentration of this compound to determine the IC50 value.
Visualizing Key Processes
To further clarify the mechanisms and procedures involved, the following diagrams illustrate the LFA-1 signaling pathway and the experimental workflow.
Caption: LFA-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the LFA-1/ICAM-1 cellular adhesion assay.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
